Product packaging for 3-Phenyl-2-pyrazinecarboxylic acid(Cat. No.:CAS No. 2881-85-8)

3-Phenyl-2-pyrazinecarboxylic acid

Cat. No.: B1363513
CAS No.: 2881-85-8
M. Wt: 200.19 g/mol
InChI Key: DQLZTJMUULVRNZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-pyrazinecarboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1363513 3-Phenyl-2-pyrazinecarboxylic acid CAS No. 2881-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZTJMUULVRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363754
Record name 3-Phenyl-2-pyrazinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2881-85-8
Record name 3-Phenyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 3-Phenyl-2-pyrazinecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2-pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No: 2881-85-8). As a member of the pyrazinecarboxylic acid class of compounds, which includes the active metabolite of the first-line antitubercular drug pyrazinamide, this molecule is of significant interest to the medicinal chemistry and drug development communities. This document synthesizes available experimental and predicted data, details robust protocols for its characterization, and discusses the implications of its properties for research and development. Key parameters including solubility, acidity (pKa), thermal properties, and spectroscopic signatures are explored in detail to provide a foundational understanding for its application in scientific endeavors.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The parent compound of this class, pyrazinoic acid, is the active metabolite of pyrazinamide, a cornerstone drug in the treatment of tuberculosis.[1] The addition of a carboxylic acid group to the pyrazine ring imparts crucial properties that govern its biological activity and pharmacokinetic profile.

This compound builds upon this core structure, introducing a phenyl group at the 3-position. This modification is expected to significantly alter its physicochemical characteristics, particularly lipophilicity and electronic properties, thereby influencing its potential biological interactions and suitability as a drug candidate or a synthetic building block. This guide serves as a centralized resource for researchers, offering a detailed analysis of these properties and providing validated methodologies for their experimental determination.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name 3-phenylpyrazine-2-carboxylic acid [2]
CAS Number 2881-85-8 [2][3]
Molecular Formula C₁₁H₈N₂O₂ [2][4]
Molecular Weight 200.19 g/mol [4]
Canonical SMILES C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O [2]

| InChIKey | DQLZTJMUULVRNZ-UHFFFAOYSA-N |[2] |

Structural Features: The molecule's architecture is defined by three key functional components:

  • Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is electron-withdrawing and influences the acidity of the attached carboxyl group.

  • Carboxylic Acid: The primary polar, acidic functional group responsible for aqueous solubility and the ability to form salts and hydrogen bonds.

  • Phenyl Group: A non-polar, aromatic substituent that increases the molecule's size and lipophilicity, which can enhance membrane permeability and introduce potential for π-π stacking interactions.

These features collectively dictate the compound's physicochemical behavior.

Core Physicochemical Properties: Data and Experimental Determination

The interplay of the molecule's functional groups gives rise to its unique set of properties, which are critical for predicting its behavior in both chemical and biological systems.

Table 2: Summary of Physicochemical Properties

Property Value Type Source
Melting Point 141-142 °C Experimental [3]
Boiling Point 364.1 ± 37.0 °C Predicted [3]
Density 1.302 ± 0.06 g/cm³ Predicted [3]
pKa 2.61 ± 0.10 Predicted [3]

| Storage | 2-8 °C, dry | Recommendation |[3][5] |

Solubility Profile

Theoretical Insight: While specific experimental solubility data for this compound is not widely published, a qualitative assessment can be made. The parent compound, pyrazine-2-carboxylic acid, is soluble in water and polar organic solvents like ethanol and DMSO, but poorly soluble in non-polar solvents such as hexane.[6] The introduction of the phenyl group in this compound increases its lipophilicity. Therefore, a decrease in aqueous solubility and an increase in solubility in moderately polar to non-polar organic solvents is anticipated compared to its parent compound. The compound's solubility will be highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a reliable method for measuring the equilibrium solubility, a critical parameter for drug development.

  • Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).

  • Incubation: Add an excess amount of solid this compound to each buffer solution in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). This step is critical for thermodynamic measurement; shorter times would yield less reliable kinetic solubility data.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Causality Behind Choices: Using a buffer system ensures the pH remains constant, as solubility is pH-dependent. Equilibration over 24-48 hours ensures the measurement reflects the true thermodynamic solubility rather than a kinetically trapped state. HPLC-UV provides a robust and sensitive method for quantification.

Acidity and pKa

Theoretical Insight: The predicted pKa of 2.61 suggests that this compound is a relatively strong organic acid.[3] This acidity is a result of the electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom in the pyrazine ring, which stabilizes the resulting carboxylate anion. At physiological pH (~7.4), the carboxylic acid group will be overwhelmingly deprotonated and negatively charged, a state that profoundly impacts its solubility, membrane transport, and receptor interactions.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility of both the acidic and basic forms.

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by analyzing the first derivative of the titration curve.

Self-Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the sharp peak in its first derivative, which confirms a single ionization event within the measured range.

Spectroscopic and Analytical Characterization Workflow

Characterizing the molecule's identity and purity requires a suite of analytical techniques. The following workflow is standard in chemical research.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Identity Structural Confirmation Purity->Identity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Connectivity MS Mass Spectrometry Identity->MS Molecular Weight IR IR Spectroscopy Identity->IR Functional Groups Final Characterized Compound NMR->Final MS->Final IR->Final

Caption: Standard workflow for the characterization of a synthesized compound.

Expected Spectroscopic Signatures:

  • ¹H NMR: Protons on the pyrazine ring would appear in the downfield region (δ 8.5-9.0 ppm). Protons on the phenyl ring would be observed in the aromatic region (δ 7.5-8.0 ppm). The acidic proton of the carboxyl group may be broad or not observed, depending on the solvent.

  • ¹³C NMR: The carboxyl carbon would have a characteristic chemical shift around δ 165-175 ppm. Carbons of the pyrazine and phenyl rings would appear in the δ 120-160 ppm range.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C=N and C=C stretches from the aromatic rings (~1400-1600 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹).

  • Mass Spectrometry: In electron ionization (EI-MS), a prominent molecular ion peak (M⁺) at m/z 200 would be expected. Key fragmentation could include the loss of the carboxyl group (-COOH, 45 Da).

Synthesis and Chemical Stability

Proposed Synthetic Pathway: While numerous methods exist for creating pyrazine derivatives, a common approach involves the condensation of dicarbonyl compounds with diamines followed by oxidation and functional group manipulation. A plausible retrosynthetic analysis suggests that this compound could be derived from a precursor like 3-phenyl-2-pyrazinecarbonitrile.

G A 1,2-Diamine + Phenyl-α-ketoaldehyde B Dihydroxydihydropyrazine Intermediate A->B Condensation C 3-Phenylpyrazine B->C Oxidation E 3-Phenyl-2-pyrazinecarbonitrile C->E D Cyanation Reagent (e.g., TMSCN) D->E G This compound E->G F Acid Hydrolysis (H₃O⁺, Δ) F->G

Caption: A plausible synthetic route to this compound.

Chemical Stability and Storage: The compound should be stored in a cool (2-8 °C), dry environment, protected from light.[3] The primary stability concerns relate to the carboxylic acid functional group.

  • Thermal Decomposition: At elevated temperatures, decarboxylation may occur, leading to the formation of 3-phenylpyrazine.

  • pH Stability: The compound is expected to be stable in a wide range of pH conditions, although esterification could occur under strongly acidic conditions in the presence of an alcohol.

  • Oxidative Stability: The pyrazine ring is relatively electron-deficient and generally stable against oxidation under normal conditions.

Conclusion and Future Directions

This compound is a molecule with a rich set of physicochemical properties defined by its composite pyrazine, carboxylic acid, and phenyl functionalities. Its predicted high acidity and moderate lipophilicity make it an intriguing candidate for further investigation in medicinal chemistry and materials science. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to validate its predicted properties and explore its potential applications with confidence. Future work should focus on obtaining comprehensive experimental data for its solubility, stability, and solid-state crystal structure to fully elucidate its behavior and unlock its potential.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazinecarboxylic Acids: A Case Study of 3-Amino-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Researcher:

The intricate dance of molecules in the solid state, governed by the precise architecture of their crystal lattice, is fundamental to understanding and predicting the physicochemical properties of a compound. This is of paramount importance in the field of drug development, where factors such as solubility, stability, and bioavailability are intrinsically linked to the crystalline form.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the principles and practices of single-crystal X-ray diffraction analysis. While our primary topic of interest is 3-Phenyl-2-pyrazinecarboxylic acid, a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for this specific compound.

Therefore, to illustrate the core principles and methodologies with concrete data, this guide will utilize 3-Amino-2-pyrazinecarboxylic acid as a closely related analogue and model system. The crystal structure of this compound has been determined and provides an excellent platform to explore the nuances of crystal engineering and analysis within the pyrazinecarboxylic acid class. The insights gleaned from this analogue are invaluable for predicting the potential solid-state behavior of this compound and designing future crystallographic studies.

Introduction: The Significance of Crystal Structure in Drug Development

The pyrazine ring is a key scaffold in numerous pharmaceuticals due to its ability to engage in various intermolecular interactions, influencing receptor binding and pharmacokinetic properties.[1] this compound, as a derivative, holds potential as a pharmacophore. However, its efficacy as a drug substance is not solely dependent on its molecular structure but also on its arrangement in the solid state.

The crystal structure dictates:

  • Polymorphism: The existence of different crystal forms of the same compound, each with unique properties.

  • Solubility and Dissolution Rate: Directly impacting bioavailability.

  • Stability: Affecting shelf-life and formulation strategies.

  • Mechanical Properties: Influencing manufacturability, such as tablet compression.

Therefore, a comprehensive crystal structure analysis is a critical step in the de-risking and optimization of a drug candidate.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Synthesis of 3-Amino-2-pyrazinecarboxylic Acid

A common synthetic route to 3-Amino-2-pyrazinecarboxylic acid involves the hydrolysis of its corresponding methyl ester.[2]

Experimental Protocol:

  • Suspension: Methyl 3-aminopyrazine-2-carboxylate is suspended in methanol under an inert atmosphere (e.g., nitrogen).

  • Hydrolysis: An aqueous solution of sodium hydroxide (1N) is added to the suspension. The mixture is stirred at room temperature, allowing the ester to hydrolyze to the corresponding carboxylate salt.

  • Work-up: The methanol is partially removed under reduced pressure.

  • Precipitation: The resulting aqueous solution is cooled in an ice bath, and an aqueous solution of hydrochloric acid (1N) is slowly added. The gradual addition of acid protonates the carboxylate, leading to the precipitation of 3-Amino-2-pyrazinecarboxylic acid.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

The purity of the synthesized compound is paramount for successful crystallization and can be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Single Crystal Growth: An Art and a Science

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.5 mm in all dimensions) and have a well-ordered internal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

For 3-Amino-2-pyrazinecarboxylic acid, slow evaporation from an aqueous solution has been shown to yield diffraction-quality crystals.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[1]

The Experimental Workflow

The process of data collection and structure solution follows a well-defined workflow.

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Model

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing and Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The processed data are used to solve the "phase problem" and obtain an initial electron density map of the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final crystal structure is validated for its geometric and crystallographic reasonability and analyzed to understand the molecular conformation and intermolecular interactions.

Crystal Structure Analysis of 3-Amino-2-pyrazinecarboxylic Acid

The crystal structure of 3-Amino-2-pyrazinecarboxylic acid was determined by Dobson and Gerkin (1996) and is deposited in the Cambridge Structural Database with the deposition number 126807.[3][4]

Crystallographic Data

The key crystallographic parameters for 3-Amino-2-pyrazinecarboxylic acid are summarized in the table below.

Parameter Value
Chemical FormulaC₅H₅N₃O₂
Formula Weight139.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.751(1)
b (Å)14.184(3)
c (Å)10.906(2)
β (°)99.17(3)
Volume (ų)572.5(2)
Z4
Calculated Density (g/cm³)1.613
R-factor (%)4.1

Data sourced from Acta Crystallographica Section C, 1996, 52, 1512-1514.[4]

Molecular Structure and Conformation

The molecule of 3-Amino-2-pyrazinecarboxylic acid is virtually planar.[4] The planarity is a consequence of the sp² hybridization of the atoms in the pyrazine ring and the delocalization of π-electrons. The carboxylic acid group is nearly coplanar with the pyrazine ring, which is a common feature in such compounds and is often stabilized by intramolecular hydrogen bonding.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-Amino-2-pyrazinecarboxylic acid is dominated by an extensive network of hydrogen bonds, which are crucial in defining the overall supramolecular architecture.[4]

intermolecular_interactions cluster_stacking π-π Stacking mol1 N COOH NH₂ mol2 N COOH NH₂ mol1:cooh->mol2:n1 O-H···N mol3 N COOH NH₂ mol1:nh2->mol3:cooh N-H···O mol4 N COOH NH₂ mol2:nh2->mol4:cooh N-H···O

Figure 2: Key intermolecular interactions in the crystal structure of 3-Amino-2-pyrazinecarboxylic acid.

Key Interactions:

  • O-H···N Hydrogen Bonds: The carboxylic acid proton forms a strong hydrogen bond with a nitrogen atom of the pyrazine ring of an adjacent molecule. This interaction is a classic example of a robust supramolecular synthon.

  • N-H···O Hydrogen Bonds: The amino group acts as a hydrogen bond donor, interacting with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

  • π-π Stacking: The planar pyrazine rings are arranged in stacks along the a-axis with a separation of approximately 3.324 Å, indicating the presence of stabilizing π-π interactions.[4]

These interactions create a layered structure, with the molecules held together by a network of hydrogen bonds within the layers and π-π stacking between the layers. This intricate network of non-covalent interactions is responsible for the stability of the crystal lattice.

Implications for this compound

While the crystal structure of this compound remains to be determined, the analysis of its amino analogue provides valuable predictive insights:

  • Hydrogen Bonding: It is highly probable that the carboxylic acid group of this compound will also participate in strong O-H···N hydrogen bonding, forming similar supramolecular synthons.

  • π-π Stacking: The presence of the phenyl group introduces an additional aromatic system, which is likely to engage in π-π stacking interactions, potentially with either the pyrazine ring or the phenyl ring of neighboring molecules. This could lead to a more complex and potentially more stable crystal packing.

  • Polymorphism: The conformational flexibility of the phenyl group (i.e., the torsion angle between the phenyl and pyrazine rings) could give rise to different polymorphic forms.

Conclusion and Future Directions

The crystal structure analysis of 3-Amino-2-pyrazinecarboxylic acid serves as a powerful case study, demonstrating the methodologies and the depth of information that can be obtained from single-crystal X-ray diffraction. This knowledge is not only academically insightful but also has profound practical implications for the development of new pharmaceutical compounds.

The logical next step for researchers interested in this compound would be to undertake a comprehensive crystallization screening to obtain single crystals suitable for X-ray analysis. The elucidation of its crystal structure would provide a definitive understanding of its solid-state properties and pave the way for its potential development as a therapeutic agent.

References

A Technical Guide to the Biological Activity Screening of Novel 3-Phenyl-2-pyrazinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

Pyrazines, six-membered heterocyclic compounds containing two nitrogen atoms in a para-position, represent a cornerstone of medicinal chemistry.[1] This scaffold is present in numerous natural products and has been successfully integrated into a wide array of clinically significant drugs, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and diuretic.[2][3] The parent compound, pyrazinamide (PZA), is a first-line drug for treating tuberculosis, highlighting the profound therapeutic impact of this chemical class.[4] PZA functions as a prodrug, converted to its active form, pyrazinoic acid (POA), within mycobacteria, where it disrupts cell wall biosynthesis and membrane energy.[5][6]

This guide focuses on a specific, promising subclass: 3-Phenyl-2-pyrazinecarboxylic acid analogs . The introduction of a phenyl group at the 3-position and the retention of the critical carboxylic acid moiety at the 2-position create a rich chemical space for developing novel therapeutic agents. By systematically synthesizing and screening analogs with diverse substitutions on the phenyl ring and modifications to the pyrazine core, we can explore new structure-activity relationships (SAR) to enhance potency, broaden the spectrum of activity, and overcome existing drug resistance mechanisms.[6]

This document provides a comprehensive, field-proven framework for the systematic biological evaluation of these novel analogs. It is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind a multi-tiered screening cascade designed to efficiently identify and validate promising lead compounds.

The Screening Cascade: A Strategic Approach to Hit Identification

A hierarchical screening approach is essential for the cost-effective and scientifically rigorous evaluation of a new compound library. This cascade model prioritizes high-throughput, broad-spectrum assays in the initial phase to cast a wide net, followed by progressively more specific and complex assays to confirm activity, elucidate the mechanism of action, and assess preliminary safety for the most promising "hits."

G cluster_0 Screening Funnel cluster_1 Compound_Library Novel 3-Phenyl-2-pyrazinecarboxylic Acid Analog Library Primary_Screening Tier 1: Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Initial Evaluation Secondary_Screening Tier 2: Confirmatory & Dose-Response (MIC / IC50 Determination) Primary_Screening->Secondary_Screening Active 'Hits' Progress Inactive Inactive Compounds (Archived) Primary_Screening->Inactive Discarded Tertiary_Screening Tier 3: MoA & Safety Profiling (Mechanism, Selectivity, Cytotoxicity) Secondary_Screening->Tertiary_Screening Confirmed 'Hits' Progress Lead_Candidate Lead Candidate(s) Tertiary_Screening->Lead_Candidate Validated Leads for Preclinical Studies

Caption: A hierarchical workflow for screening novel compounds.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify initial hits from the compound library using single-point, high-concentration assays. This stage is designed for throughput and sensitivity to minimize false negatives. Based on the known activities of pyrazine derivatives, a logical starting point is parallel screening for antimicrobial and anticancer properties.[2][7]

Primary Antimicrobial Susceptibility Testing

Rationale: The pyrazine core is fundamental to the antitubercular drug pyrazinamide.[8] Therefore, assessing broad-spectrum antibacterial and antifungal activity is a primary objective. This protocol uses a panel of clinically relevant, representative microorganisms.

Experimental Protocol: Single-Point Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture representative bacterial strains, including Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922), and a fungal strain (Candida albicans, ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).[2]

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of each analog in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Create an intermediate dilution in the appropriate sterile broth.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add the diluted compound to wells to achieve a final screening concentration (e.g., 50 µg/mL).[8]

    • Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Add the prepared microbial inoculum to each well.

    • Include positive controls (a standard antibiotic like Ofloxacin or Fluconazole) and negative controls (vehicle/DMSO only).[9]

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9]

  • Endpoint Measurement:

    • Assess microbial growth by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Alternatively, add a viability indicator like Resazurin and measure fluorescence.

    • A compound is considered a "hit" if it inhibits ≥80% of microbial growth compared to the vehicle control.

Primary Anticancer Cell Viability Screening

Rationale: Numerous pyrazine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[3][10] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A panel of cell lines representing different cancer types is recommended.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][7]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare stock solutions of test analogs in DMSO.

    • Treat the cells with a single high concentration of each compound (e.g., 10 µM).[7] Keep the final DMSO concentration below 0.5%.

    • Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.[7]

  • Endpoint Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. A compound is considered a "hit" if it reduces cell viability by ≥50%.

Tier 2: Secondary & Confirmatory Assays

Hits from Tier 1 are advanced to secondary screening to confirm their activity, determine their potency (potency is a measure of drug activity expressed in terms of the amount required to produce an effect of given intensity), and explore a wider range of biological activities.

Dose-Response Analysis for Potency Determination

Rationale: Single-point assays can produce false positives. A dose-response analysis is critical to confirm activity and quantify the potency of a compound, typically expressed as the Minimum Inhibitory Concentration (MIC) for antimicrobials or the half-maximal inhibitory concentration (IC₅₀) for anticancer agents.

  • For Antimicrobial Hits (MIC Determination): The broth microdilution protocol from Tier 1 is adapted to include a two-fold serial dilution of the compound, typically ranging from 128 µg/mL to 0.25 µg/mL. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

  • For Anticancer Hits (IC₅₀ Determination): The MTT assay protocol from Tier 1 is repeated with a serial dilution of the compound (e.g., from 100 µM to 0.01 µM). The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Data Presentation: Summarizing Potency Data

Quantitative data from these assays should be tabulated for clear comparison across analogs and against standard drugs.

Table 1: Antimicrobial Potency (MIC) of Lead Analogs

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
PZA-001 16 >128 64
PZA-002 8 32 16
PZA-003 >128 >128 >128
Ofloxacin 2 1 N/A

| Fluconazole | N/A | N/A | 4 |

Table 2: Anticancer Potency (IC₅₀) of Lead Analogs

Compound ID MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
PZA-004 5.2 12.8 8.1
PZA-005 0.9 1.5 2.3
PZA-006 >50 >50 >50

| Doxorubicin | 0.1 | 0.3 | 0.2 |

Anti-inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in many diseases, and pyrazine derivatives have been reported to possess anti-inflammatory properties.[11] A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS activation triggers inflammatory pathways, leading to the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test analogs for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

    • Incubate for 24 hours.[12]

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide is unstable and rapidly converts to nitrite in the culture medium.

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Tier 3: Preliminary Mechanism of Action (MoA) & Safety Profiling

Confirmed hits with high potency advance to this tier for initial investigations into their mechanism and safety. This stage provides critical data for prioritizing compounds for further development.

Mechanistic Insights: Targeting Inflammatory Pathways

Rationale: For compounds showing significant anti-inflammatory activity, investigating their effect on key signaling pathways is a logical next step. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS (which produces NO) and various cytokines.[13]

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Analog Pyrazine Analog Analog->IKK Inhibits? NFkB_n NF-κB NFkB_n->Genes Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by a novel analog.

An ELISA-based assay can be used to measure the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells treated with the active compounds. A reduction in nuclear p65 would suggest the compound acts upstream, possibly by inhibiting IKK, a key kinase in the pathway.[11]

In Vitro Safety & Selectivity Profiling

Rationale: A critical aspect of drug development is ensuring a compound is toxic to its target (e.g., cancer cells) but not to healthy host cells. Cytotoxicity screening against a non-cancerous cell line provides an early assessment of the therapeutic window.

Experimental Protocol: Cytotoxicity Against Normal Cells

  • Cell Culture:

    • Use a non-cancerous, immortalized human cell line, such as human embryonic kidney cells (HEK293) or normal human lung fibroblasts (MRC-5).

  • Assay Procedure:

    • Perform the MTT assay as described in Tier 1.2, using a full dose-response curve for the most potent anticancer or antimicrobial hits.

  • Data Analysis:

    • Calculate the IC₅₀ value for the normal cell line.

    • Determine the Selectivity Index (SI) by dividing the IC₅₀ in the normal cell line by the IC₅₀ in a cancer cell line (or the MIC for a pathogen).

    • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells or MIC)

    • A higher SI value (ideally >10) indicates that the compound is preferentially toxic to the target cells over healthy cells, making it a more promising candidate.

G PrimaryHits Primary Hits (>50% Inhibition) ConfirmedHits Confirmed Hits (Potency: IC50/MIC) PrimaryHits->ConfirmedHits Dose-Response Screening Potency Criterion: Potency < 10 µM ConfirmedHits->Potency Leads Lead Compounds Selectivity Criterion: Selectivity Index > 10 Leads->Selectivity OptimizedLeads Optimized Leads ADME Criterion: Favorable in vitro ADME OptimizedLeads->ADME Potency->Leads Meets Threshold Selectivity->OptimizedLeads Meets Threshold

Caption: Logical progression from a confirmed hit to a lead candidate.

Conclusion

The systematic screening cascade detailed in this guide provides a robust and logical framework for evaluating novel this compound analogs. By integrating broad primary screening with targeted secondary assays and preliminary mechanistic and safety studies, researchers can efficiently identify compounds with significant therapeutic potential. This structured approach, grounded in the known biological activities of the pyrazine scaffold, maximizes the probability of discovering potent, selective, and safe lead candidates for advancement into preclinical and clinical development.

References

Unraveling the Molecular Endgame: A Technical Guide to Mechanism of Action Studies for 3-Phenyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 3-Phenyl-2-pyrazinecarboxylic acid, a compound of interest for drug development professionals. By integrating established methodologies with a logical, causality-driven approach, we will navigate the path from initial hypothesis to detailed molecular understanding. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Foundational Understanding: The Pyrazinecarboxylic Acid Scaffold

The pyrazinecarboxylic acid core is a well-established pharmacophore, most notably represented by the first-line antituberculosis drug, pyrazinamide. Pyrazinamide is a prodrug, converted to its active form, pyrazinoic acid (POA), within mycobacteria[1]. This conversion is critical for its bactericidal activity, which is particularly effective against semi-dormant mycobacteria[2]. The established MoA of POA involves the disruption of cell membrane energy and the inhibition of fatty acid synthase I (FAS I), an enzyme essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall[1].

Given the structural similarity of this compound to POA, a primary hypothesis is that it may share a similar antimycobacterial mechanism. However, the addition of a phenyl group could significantly alter its target affinity, selectivity, and pharmacokinetic properties. Therefore, a systematic and multi-faceted approach is required to fully characterize its MoA.

A Phased Approach to MoA Elucidation: From Broad to Specific

Our investigation into the MoA of this compound will follow a logical progression, beginning with broad phenotypic screening to identify its biological effects, followed by target deconvolution and detailed biochemical and biophysical characterization.

MoA_Workflow cluster_phase1 Phase 1: Phenotypic Screening & Initial Profiling cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Biochemical & Biophysical Characterization A Phenotypic Screening (e.g., Antimicrobial, Anticancer) B Cytotoxicity Profiling (e.g., HepG2, Vero cells) A->B Prioritize non-toxic hits C Hypothesis-Driven Target Engagement (e.g., DprE1, FAS I) B->C D Affinity-Based Target Deconvolution (e.g., Chemical Proteomics) B->D E Genetic Validation (e.g., CRISPR/Cas9, RNAi) C->E D->E Validate identified targets F Enzyme Inhibition Assays (IC50, Ki determination) E->F G Binding Affinity & Kinetics (SPR, ITC) F->G H Structural Biology (X-ray Crystallography, NMR) G->H Elucidate binding mode

Caption: A phased workflow for the mechanism of action elucidation of this compound.

Phase 1: Phenotypic Screening and Initial Profiling

The initial step is to understand the biological context in which this compound is active.

Antimicrobial Susceptibility Testing

Given the structural relationship to pyrazinamide, a primary screen should assess the compound's activity against a panel of pathogenic microorganisms, with a focus on Mycobacterium tuberculosis.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Profiling

It is crucial to assess the compound's toxicity to mammalian cells to determine its therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Parameter Description Significance
MIC Minimum Inhibitory ConcentrationPotency against the target pathogen
IC50 Half-maximal Inhibitory ConcentrationCytotoxicity against mammalian cells
Selectivity Index (SI) IC50 / MICTherapeutic window of the compound

Phase 2: Target Identification and Validation

Once a biological activity is confirmed, the next step is to identify the molecular target(s) of this compound.

Hypothesis-Driven Target Engagement

Based on the literature for related compounds, we can hypothesize potential targets and directly test for engagement. Molecular docking studies suggest that derivatives of pyrazinecarboxylic acid may bind to DprE1, an essential enzyme in mycobacterial cell wall synthesis[3][4][5].

Protocol: In Silico Molecular Docking

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., DprE1) from the Protein Data Bank and prepare the 3D structure of this compound.

  • Docking Simulation: Use molecular docking software to predict the binding mode and affinity of the compound to the target protein.

  • Analysis: Analyze the docking poses and scoring functions to identify potential key interactions.

Target Validation

Genetic methods can be employed to validate the identified targets.

Protocol: Target Knockdown using CRISPRi

  • Guide RNA Design: Design guide RNAs to target the gene of interest (e.g., dprE1) in Mycobacterium.

  • Strain Construction: Generate a mycobacterial strain expressing a dCas9 and the designed guide RNA.

  • Growth Analysis: Compare the growth of the knockdown strain to the wild-type strain in the presence and absence of this compound. A shift in MIC would indicate target engagement.

Phase 3: Biochemical and Biophysical Characterization

With a validated target, we can now delve into the specifics of the molecular interaction.

Enzyme Inhibition Assays

These assays are fundamental for quantifying the inhibitory activity of the compound against the purified target enzyme[6].

Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, purified enzyme, substrate, and a dilution series of this compound.

  • Reaction Initiation: In a microplate, combine the enzyme and inhibitor and incubate. Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Monitor the change in absorbance over time, which corresponds to product formation.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Enzyme_Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 / k-1 EI Enzyme-Inhibitor Complex (EI) E->EI k_on / k_off S Substrate (S) S->ES I Inhibitor (I) (this compound) I->EI P Product (P) ES->P k_cat P->E

Caption: A simplified model of enzyme inhibition kinetics.

Binding Affinity and Kinetics

Biophysical techniques provide detailed insights into the binding thermodynamics and kinetics of the compound-target interaction[7][8].

Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject different concentrations of this compound over the sensor surface.

  • Response Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Parameter Description Method
IC50 Concentration for 50% inhibitionEnzyme Assay
Ki Inhibition constantEnzyme Assay
KD Equilibrium dissociation constantSPR, ITC
ka Association rate constantSPR
kd Dissociation rate constantSPR

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By following this phased approach, researchers can build a comprehensive understanding of the compound's biological activity, from its phenotypic effects to its specific molecular interactions. The insights gained from these studies will be invaluable for guiding lead optimization and further drug development efforts. Future work should focus on in vivo efficacy studies in relevant animal models and detailed ADME/Tox profiling to assess the compound's potential as a therapeutic agent.

References

A Technical Guide to the In Silico Analysis of 3-Phenyl-2-pyrazinecarboxylic Acid: From Ligand Modeling to Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern drug discovery, in silico techniques such as molecular modeling and docking have become indispensable for the rapid and cost-effective identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of 3-Phenyl-2-pyrazinecarboxylic acid, a heterocyclic compound representative of a scaffold with known biological significance. We will navigate the entire computational workflow, from the initial preparation of the ligand and a rationally selected protein target to the execution of molecular docking simulations and the critical analysis of the resulting data. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods for their own investigations. The objective is to furnish the reader with a robust framework for generating credible, actionable hypotheses for subsequent experimental validation.

Section 1: Introduction to this compound and its Therapeutic Potential

Chemical Properties and Structure of the Molecule

This compound (C11H8N2O2) is an organic compound featuring a pyrazine ring substituted with a phenyl group and a carboxylic acid group.[1][2] The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common motif in medicinal chemistry.[3] The presence of both a bulky, hydrophobic phenyl group and a polar, hydrogen-bonding carboxylic acid group imparts a distinct amphipathic character to the molecule, suggesting a potential for diverse interactions with biological macromolecules.

The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine derivatives are of significant interest due to their wide range of biological activities, including antimycobacterial, antifungal, and anticancer properties.[4][5][6] The well-known antitubercular drug Pyrazinamide, for instance, is a cornerstone of tuberculosis treatment.[6][7] The heteroaromatic nature of the pyrazine ring allows it to engage in various non-covalent interactions, including hydrogen bonds (with the nitrogen atoms acting as acceptors) and π-interactions, which are crucial for molecular recognition at a protein's active site.[3] Kinases, in particular, have been frequently identified as molecular targets for pyrazine-based compounds, making them a promising area for cancer therapeutic development.[5]

Rationale for In Silico Investigation: Hypothesis Generation and Lead Optimization

In silico molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[8][9] This approach is instrumental in the early stages of drug discovery for several reasons:

  • Hypothesis Generation: It allows researchers to screen virtual libraries of compounds against a specific protein target to identify potential "hits."

  • Mechanism of Action: It can provide insights into the putative binding mode of a molecule, suggesting which interactions are key to its biological activity.

  • Lead Optimization: By understanding the structure-activity relationship (SAR) at an atomic level, chemists can rationally design modifications to a lead compound to improve its potency and selectivity.

This guide will use this compound as a case study to demonstrate a standard, yet rigorous, in silico workflow.

Section 2: The In Silico Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process where the quality of the outcome is dependent on the rigor of each preceding step. The workflow can be conceptualized as a funnel, starting with broad preparation and culminating in specific, analyzable results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (this compound) Docking 3. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Target_Prep 2. Target Preparation (Protein Kinase Selection) Target_Prep->Docking Analysis 4. Results Analysis (Binding Affinity & Poses) Docking->Analysis Visualization 5. Visualization (PyMOL) Analysis->Visualization G cluster_0 Docking Input cluster_1 Docking Output Ligand Prepared Ligand (3-Phenyl-2-pyrazinecarboxylic_acid.pdbqt) Vina AutoDock Vina Execution Ligand->Vina Protein Prepared Protein (PIM-1_Kinase.pdbqt) Protein->Vina Config Configuration File (conf.txt) Center (x,y,z) Size (x,y,z) Config->Vina Poses Output Poses (output.pdbqt) Multiple conformations Vina->Poses Log Log File (log.txt) Binding affinity scores Vina->Log

References

Unveiling the Therapeutic Potential of 3-Phenyl-2-pyrazinecarboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 3-Phenyl-2-pyrazinecarboxylic acid. Drawing upon established knowledge of related pyrazinecarboxylic acid derivatives and cutting-edge methodologies, this document outlines a scientifically rigorous, multi-pronged approach to elucidate the mechanism of action of this compound.

Introduction: The Therapeutic Promise of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A notable example is Pyrazinamide (PZA), a first-line antitubercular drug.[2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis.[3] The therapeutic efficacy of POA is attributed to its multi-target engagement, including the disruption of membrane potential and the inhibition of essential enzymes like fatty acid synthase I (FAS-I) and ribosomal protein S1 (RpsA).[3][4]

The structural similarity of this compound to POA suggests that it may share some of these established targets or possess novel therapeutic activities. The addition of a phenyl group can significantly alter the compound's physicochemical properties, such as lipophilicity, potentially leading to a distinct pharmacological profile.[5] This guide will explore the plausible therapeutic targets of this compound and provide a detailed roadmap for their experimental identification and validation.

Postulated Therapeutic Targets of this compound

Based on the known mechanisms of action of structurally related pyrazinecarboxylic acid derivatives, we can hypothesize several potential target classes for this compound. These hypotheses provide a rational starting point for experimental investigation.

Antimycobacterial Targets

Given the established role of pyrazine derivatives in treating tuberculosis, it is prudent to first investigate targets within Mycobacterium tuberculosis.

  • Fatty Acid Synthase I (FAS-I): POA, the active form of pyrazinamide, is a known inhibitor of FAS-I, an enzyme crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3] The carboxylic acid moiety of this compound may allow it to interact with the active site of FAS-I.

  • Ribosomal Protein S1 (RpsA): RpsA is involved in trans-translation, a ribosome rescue mechanism essential for mycobacterial survival under stress.[4] POA has been shown to bind to RpsA and inhibit its function.[4] The pyrazine core of this compound could facilitate a similar interaction.

  • Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): Some pyrazinecarboxamide derivatives have shown potential inhibitory activity against DprE1, an enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan.[5] In silico docking studies could provide initial evidence for the potential binding of this compound to this target.[5]

Anticancer Targets

Pyrazine derivatives have also demonstrated potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[6][7]

  • Protein Tyrosine Phosphatases (PTPs): The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key regulator of the RAS-ERK signaling pathway and is implicated in several cancers.[8][9] Certain pyrazine-based compounds have been identified as allosteric inhibitors of SHP2.[8] The phenyl group of this compound could potentially engage in hydrophobic interactions within the allosteric binding pocket of SHP2.

  • Kinases: Numerous kinase inhibitors incorporate a pyrazine core. These enzymes are critical regulators of cell signaling and are frequently dysregulated in cancer. A broad kinase screen could reveal potential inhibitory activity of this compound.

Anti-inflammatory Targets

Pyrazine derivatives have been reported to possess anti-inflammatory properties.[1]

  • RhoA: This small GTPase is a key regulator of various cellular processes, including cytoskeletal organization and inflammation.[1] Some cinnamic acid-pyrazine hybrids have demonstrated inhibitory activity against RhoA.[1]

Table 1: Summary of Potential Therapeutic Targets of this compound

Target ClassSpecific TargetRationale for Investigation
Antimycobacterial Fatty Acid Synthase I (FAS-I)Known target of pyrazinoic acid.[3]
Ribosomal Protein S1 (RpsA)Known target of pyrazinoic acid.[4]
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1)Target of other pyrazinecarboxamide derivatives.[5]
Anticancer Protein Tyrosine Phosphatase SHP2Known target of pyrazine-based inhibitors.[8]
Various KinasesPyrazine is a common scaffold in kinase inhibitors.
Anti-inflammatory RhoATarget of some pyrazine-containing hybrids.[1]

A Step-by-Step Guide to Target Identification and Validation

A multi-faceted approach combining both unbiased and hypothesis-driven methods is essential for the robust identification and validation of the therapeutic targets of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation Unbiased Screening Unbiased Screening Affinity Chromatography Affinity Chromatography-Mass Spectrometry Unbiased Screening->Affinity Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Unbiased Screening->CETSA Hypothesis-Driven Screening Hypothesis-Driven Screening Biochemical Assays Biochemical/Enzymatic Assays Hypothesis-Driven Screening->Biochemical Assays Candidate Proteins Candidate Proteins Affinity Chromatography->Candidate Proteins CETSA->Candidate Proteins Biochemical Assays->Candidate Proteins Cell-Based Assays Cell-Based Functional Assays Candidate Proteins->Cell-Based Assays In Silico Modeling Molecular Docking & Simulation Candidate Proteins->In Silico Modeling Target Engagement Assays Direct Target Engagement Assays Candidate Proteins->Target Engagement Assays Validated Target Validated Target Cell-Based Assays->Validated Target In Silico Modeling->Validated Target Target Engagement Assays->Validated Target G cluster_0 Candidate Target cluster_1 Validation Approaches cluster_2 Evidence Candidate Candidate Biochemical Biochemical Validation (Enzyme Kinetics) Candidate->Biochemical Cellular Cellular Validation (Target Knockdown/Overexpression) Candidate->Cellular Structural Structural Validation (Co-crystallography, NMR) Candidate->Structural Mechanism Mechanism of Inhibition Biochemical->Mechanism Provides Phenotype Phenotypic Rescue/Mimicry Cellular->Phenotype Provides Binding Direct Binding Confirmation Structural->Binding Provides Validated Target Validated Target Mechanism->Validated Target Phenotype->Validated Target Binding->Validated Target

References

A Senior Application Scientist's Guide to the Derivatization of 3-Phenyl-2-pyrazinecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged structure" frequently incorporated into therapeutically active agents. A prime example is Pyrazinamide, a first-line drug for treating tuberculosis, which underscores the biological significance of this scaffold.[2]

This guide focuses on a specific, promising member of this family: 3-Phenyl-2-pyrazinecarboxylic acid . This molecule presents a versatile platform for generating diverse chemical libraries for biological screening. The strategic placement of the phenyl group and the carboxylic acid on the pyrazine core allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and target-binding interactions. The primary handle for chemical modification is the carboxylic acid group at position 2, which serves as a reactive anchor for building a wide array of derivatives, most notably amides and esters.

This document provides an in-depth exploration of the derivatization strategies for this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and discuss the biological implications of the resulting derivatives, equipping researchers and drug development professionals with the knowledge to effectively leverage this scaffold in their discovery programs.

Core Chemistry: Reactivity of the Carboxylic Acid Moiety

The synthetic utility of this compound is dominated by the reactivity of its carboxylic acid functional group. This group is the gateway to a multitude of derivatives, primarily through the formation of amide and ester bonds. The key to successful derivatization lies in activating the carboxyl group to facilitate nucleophilic attack.

The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring increases the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic substitution. However, direct reaction with amines or alcohols is generally inefficient. Therefore, activation is required. The two most robust and widely employed strategies are:

  • Conversion to a Highly Reactive Acyl Chloride: This classic, high-yielding method involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a potent electrophile that reacts readily with a broad range of nucleophiles.

  • In Situ Activation with Coupling Reagents: Modern medicinal chemistry often favors the use of coupling reagents for amide bond formation.[3] These reagents, such as HATU, HBTU, T3P, or EDC, activate the carboxylic acid in the reaction mixture, allowing for a one-pot synthesis under milder conditions, which is particularly advantageous for sensitive or complex substrates.[3][4]

Strategic Derivatization Workflows

The ultimate goal of derivatization is to generate novel molecular entities with improved biological activity, selectivity, or pharmacokinetic properties. The choice of derivatization strategy and the selection of building blocks (amines or alcohols) are critical decisions guided by the therapeutic target and desired physicochemical profile.

G cluster_prep Preparation & Activation cluster_deriv Derivatization cluster_post Downstream Process Start This compound Activation Carboxyl Group Activation Start->Activation Amide Amide Formation (Reaction with Amines) Activation->Amide Ester Esterification (Reaction with Alcohols) Activation->Ester Purification Purification & Characterization (HPLC, NMR, MS) Amide->Purification Ester->Purification Assay Biological Assays (e.g., Antimicrobial, Cytotoxicity) Purification->Assay

General workflow for derivatization and screening.
Strategy 1: Amide Bond Formation - The Workhorse of Pyrazine Derivatization

Amide synthesis is the most common derivatization route for pyrazinecarboxylic acids, yielding structurally diverse libraries with a wide range of biological activities.[5][6] The amide bond is metabolically stable and provides a hydrogen bond donor, which can be crucial for target engagement.

Method A: The Acyl Chloride Pathway

This robust, two-step method is highly effective for a broad range of amines. The initial conversion of the carboxylic acid to its acyl chloride derivative dramatically increases its reactivity.[7]

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Acid 3-Phenyl-2- pyrazinecarboxylic Acid AcylChloride 3-Phenyl-2- pyrazinecarbonyl chloride Acid->AcylChloride + Reagent1 SOCl₂ or (COCl)₂ Amide Final Amide Derivative AcylChloride->Amide + Amine R-NH₂ (Amine) Pyridine Pyridine (Base)

Reaction workflow via the acyl chloride intermediate.

Method B: Direct Coupling Pathway

This one-pot method avoids the harsh conditions associated with acyl chloride formation and is ideal for more delicate substrates. Coupling agents activate the carboxylic acid in situ to form a transient active ester, which then reacts with the amine.

G Acid 3-Phenyl-2- pyrazinecarboxylic Acid Amide Final Amide Derivative Acid->Amide Amine R-NH₂ (Amine) Amine->Amide CouplingAgent Coupling Reagent (e.g., HATU, T3P) CouplingAgent->Amide Base Base (e.g., DIPEA) Base->Amide

One-pot reaction workflow using a direct coupling agent.
Strategy 2: Esterification for Prodrugs and Modulated Solubility

Ester derivatives are often synthesized to act as prodrugs, which can be hydrolyzed in vivo by esterases to release the active carboxylic acid.[8] Esterification can also significantly increase the lipophilicity and membrane permeability of the parent compound. The most common method is Fischer esterification, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Biological Significance of Pyrazinecarboxylic Acid Derivatives

Derivatization of the pyrazinecarboxylic acid core has yielded compounds with a remarkable breadth of biological activities. The nature of the substituent introduced via the amide or ester linkage plays a critical role in determining the potency and spectrum of activity.

Derivative ClassR-Group ExampleBiological ActivityReference
Phenyl Amides N-(3-iodo-4-methyl-phenyl)Antimycobacterial (M. tuberculosis)[5]
Phenyl Amides N-(3,5-bis-trifluoromethylphenyl)Antimycobacterial, Photosynthesis Inhibition[2][9]
Alkyl Amides N-dodecylAntibacterial, Antimycobacterial[10]
Benzyl Amides N-benzylGenerally lower activity than phenyl amides[10]
Propyl Esters Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}Antimycobacterial (M. tuberculosis)[8]

As the table illustrates, lipophilicity, introduced by groups like long alkyl chains or halogenated phenyl rings, often correlates with enhanced antimycobacterial and antifungal activity.[2][9] For instance, the 3,5-bis-trifluoromethylphenyl amide of a related pyrazinecarboxylic acid showed high antituberculotic activity and the highest lipophilicity in its series.[2] This suggests that membrane transport is a key factor in the mechanism of action for these compounds.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 3-Phenyl-2-pyrazinecarbonyl chloride

This protocol is adapted from standard procedures for the synthesis of pyrazine-2-carbonyl chloride.[7]

Causality: This step converts the moderately reactive carboxylic acid into a highly reactive acyl chloride, priming it for efficient reaction with a wide range of nucleophilic amines. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Step 1: To a round-bottom flask containing this compound (1.0 eq), add dry toluene (approx. 0.4 M concentration).

  • Step 2: Carefully add thionyl chloride (1.5 eq) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Step 3: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Step 4: After cooling to room temperature, remove the excess thionyl chloride and toluene in vacuo. It is advisable to co-evaporate with dry toluene two or three times to ensure complete removal of residual thionyl chloride.

  • Step 5: The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step without further purification.

Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride

This protocol is a generalized procedure based on the condensation of pyrazine acid chlorides with anilines.[2][5]

Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine. Pyridine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Step 1: Dissolve the crude 3-phenyl-2-pyrazinecarbonyl chloride (1.0 eq) from Protocol 1 in a dry, inert solvent such as acetone or dichloromethane (DCM).

  • Step 2: In a separate flask, dissolve the desired amine (1.0 eq) in the same solvent, adding dry pyridine (1.1 eq).

  • Step 3: Cool the amine/pyridine solution in an ice bath (0 °C).

  • Step 4: Add the acyl chloride solution dropwise to the stirred amine solution.

  • Step 5: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Step 6: Upon completion, the reaction mixture can be quenched with water. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Step 7: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Direct Amide Coupling using T3P® (Propylphosphonic Anhydride)

This protocol leverages a modern coupling reagent known for its efficiency, low toxicity, and simple workup.[4]

Causality: T3P is a mild and effective coupling reagent that activates the carboxylic acid to form a mixed anhydride. This activated species is then readily attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.

  • Step 1: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and a suitable solvent such as ethyl acetate or DMF.

  • Step 2: Add a base, typically pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Step 3: Add T3P® (typically as a 50% solution in ethyl acetate) (1.5 eq) dropwise to the stirred solution at room temperature.

  • Step 4: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Step 5: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 7: Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile scaffold for generating novel chemical entities for biological screening. The derivatization strategies outlined in this guide, particularly those focused on amide bond formation, provide reliable and effective pathways to diverse chemical libraries. The conversion to an acyl chloride followed by amination is a time-tested and robust method, while direct coupling with modern reagents like T3P offers a milder and often more efficient alternative for complex syntheses.

The consistent emergence of pyrazine derivatives with potent antimycobacterial, antifungal, and anticancer activities highlights the continued importance of this scaffold in drug discovery.[1][10] Future research should focus on exploring a wider range of amine and alcohol building blocks to further probe the structure-activity landscape and to develop derivatives with optimized potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes & Protocols: Evaluating 3-Phenyl-2-pyrazinecarboxylic Acid in Antimycobacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating Pyrazinecarboxylic Acid Analogs

Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The success of modern short-course TB therapy hinges on the inclusion of pyrazinamide (PZA), a first-line drug with a unique ability to eliminate semi-dormant or "persister" mycobacteria residing in acidic microenvironments, such as within macrophages or the core of granulomas.[2][3]

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene).[2][3] POA is believed to exert its bactericidal effect by disrupting membrane transport and energetics, an activity that is significantly enhanced at a low pH.[1][4] However, the emergence of PZA-resistant Mtb strains, often through mutations in the pncA gene, necessitates the development of new antimycobacterial agents.

This guide focuses on 3-Phenyl-2-pyrazinecarboxylic acid, a structural analog of POA. The core hypothesis is that by modifying the pyrazine ring, it may be possible to create direct-acting agents that bypass the need for enzymatic activation by pyrazinamidase, potentially overcoming a common resistance mechanism. Research into related compounds, such as N-phenylpyrazine-2-carboxamides, has shown that these more lipophilic derivatives of POA can exhibit significant antimycobacterial activity.[5][6][7][8] This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound's potential as an antimycobacterial agent.

Proposed Mechanism of Action & Assay Implications

Understanding the proposed mechanism is critical for designing relevant assays. Unlike the prodrug PZA, this compound is an analog of the active form, POA. Its mechanism is hypothesized to involve the direct disruption of the mycobacterial cell membrane's proton motive force. At the acidic pH found within phagolysosomes, the carboxyl group of the acid becomes protonated, allowing the now more lipophilic molecule to diffuse across the cell membrane. Once inside the neutral cytoplasm of the bacterium, it deprotonates, releasing a proton and acidifying the interior. The trapped anionic form accumulates, leading to a collapse of the transmembrane proton gradient, disruption of energy production, and inhibition of essential transport functions.

This proposed mechanism directly informs our experimental design:

  • Acidic pH is Crucial: Assays must be conducted in an acidic medium (pH ~5.5-6.0) to mimic the physiological environment where these compounds are expected to be most active.[1][5]

  • Intracellular Activity is Key: The primary site of action is against intracellular bacteria. Therefore, an assay using an infected macrophage model is essential to evaluate efficacy in a physiologically relevant context.[9][10]

  • Host Cell Toxicity is a Critical Counter-Screen: As the compound is designed to be active within host cells, it is imperative to assess its cytotoxicity against the host cells themselves to determine a therapeutic window.

Visualizing the Proposed Mechanism

Mechanism_of_Action Fig 1. Proposed Mechanism of Pyrazinecarboxylic Acid Analogs cluster_extracellular Extracellular (Acidic pH ~5.5) cluster_membrane Mycobacterial Cell Membrane cluster_intracellular Mycobacterial Cytoplasm (Neutral pH ~7.0) Compound_H Protonated Compound (HA) Lipophilic Membrane Lipid Bilayer Compound_H->Membrane Passive Diffusion Compound_A Deprotonated Compound (A⁻) Trapped Anion Membrane->Compound_A Dissociation Proton H⁺ Membrane->Proton Disruption Disruption of: - Membrane Potential - Nutrient Transport - Energy Production Compound_A->Disruption Proton->Disruption

Caption: Fig 1. Proposed mechanism of pyrazinecarboxylic acid analogs in an acidic environment.

Experimental Workflow: A Tiered Approach

A logical, tiered approach ensures that resources are used efficiently, progressing from broad screening to more complex, physiologically relevant models.

Experimental_Workflow Fig 2. Tiered Experimental Workflow prep Step 1: Compound Preparation & Quality Control mic Step 2: Primary Screening (MIC Determination) prep->mic Test Compound Stock cyto Step 3: Host Cell Cytotoxicity (CC₅₀ Determination) mic->cyto Active Compounds si Step 5: Data Analysis (Selectivity Index Calculation) mic->si intra Step 4: Intracellular Efficacy (Macrophage Infection Model) cyto->intra Non-Toxic Compounds cyto->si intra->si report Step 6: Reporting & Decision si->report Go/No-Go Decision

Caption: Fig 2. A structured workflow for evaluating antimycobacterial compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits visible growth of M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method that is rapid and cost-effective.[11] It relies on the reduction of the blue resazurin dye to the pink, fluorescent resorufin by metabolically active cells.

Materials & Reagents

Item Specification
Mycobacterial Strain M. tuberculosis H37Rv (ATCC 27294)
Growth Medium Middlebrook 7H9 broth with 0.2% glycerol, 10% OADC, 0.05% Tween 80
Assay Medium Middlebrook 7H9, as above, pH adjusted to 6.0 with HCl
Test Compound This compound, dissolved in DMSO
Control Drugs Pyrazinamide (PZA), Isoniazid (INH)
Assay Plates Sterile 96-well flat-bottom plates

| Detection Reagent | Resazurin sodium salt solution (0.02% w/v in sterile water) |

Step-by-Step Methodology

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in growth medium at 37°C with shaking until it reaches an OD₆₀₀ of ~0.5-0.8 (log phase).

    • Adjust the bacterial suspension with assay medium (pH 6.0) to a final concentration of approximately 1.5 x 10⁵ CFU/mL, equivalent to a 1:100 dilution of a 0.5 McFarland standard.[9]

  • Compound Plating:

    • Dispense 100 µL of assay medium into all wells of a 96-well plate.

    • Add an additional 100 µL of medium to the wells in column 12 (sterility control).

    • In column 1, add 2 µL of the high-concentration stock solution of the test compound to achieve the starting concentration (e.g., 128 µg/mL). The final DMSO concentration should not exceed 1%.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

    • Prepare separate plates or rows for control drugs (PZA, INH).

  • Inoculation:

    • Add 100 µL of the adjusted bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (except column 12) is 200 µL.

  • Incubation:

    • Seal the plates with a breathable membrane or place them in a secondary container to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Detection & Reading:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates for an additional 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

Protocol 2: Macrophage Cytotoxicity Assay (CC₅₀)

This protocol determines the concentration of the compound that is toxic to 50% of host cells, a critical parameter for assessing the therapeutic window.

Materials & Reagents

Item Specification
Cell Line Murine macrophage cell line RAW 264.7 or human monocyte line THP-1
Culture Medium DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
Test Compound This compound, dissolved in DMSO
Control Doxorubicin (positive control for cytotoxicity)
Assay Plates Sterile 96-well flat-bottom tissue culture plates
Detection Reagent MTT solution (5 mg/mL in PBS) or Resazurin solution

| Solubilizing Agent | DMSO or a 10% SDS in 0.01M HCl solution (for MTT) |

Step-by-Step Methodology

  • Cell Seeding:

    • Seed macrophages into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Addition:

    • Prepare 2x concentrations of the test compound via serial dilution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Method):

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use a non-linear regression (dose-response) curve to determine the CC₅₀ value.

Protocol 3: Intracellular Antimycobacterial Activity

This assay evaluates the compound's ability to kill Mtb residing within macrophages, the primary niche for the pathogen.[9][10]

Materials & Reagents

Item Specification
Cell Line & Bacteria As in Protocols 1 & 2
Infection Medium Culture medium without antibiotics
Lysis Buffer 0.1% Triton X-100 in sterile water

| Plating Medium | Middlebrook 7H10 or 7H11 agar plates with OADC supplement |

Step-by-Step Methodology

  • Macrophage Infection:

    • Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

    • Prepare a single-cell suspension of M. tuberculosis H37Rv in infection medium.

    • Infect the adherent macrophages at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.[9]

    • After 4 hours, wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh culture medium containing a low concentration of amikacin (e.g., 50 µg/mL) for 2 hours to kill any remaining extracellular bacteria, then wash again.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of the test compound to the infected cells. Include a "no drug" control.

    • Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria (CFU Counting):

    • After the treatment period, wash the cells with PBS.

    • Lyse the macrophages by adding 500 µL of lysis buffer to each well and incubating for 10 minutes.

    • Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.

    • Spot 20 µL of each dilution onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the Colony Forming Units (CFU) per mL for each treatment condition.

  • Data Analysis:

    • Compare the CFU counts from compound-treated wells to the "no drug" control. Efficacy is reported as the log₁₀ reduction in CFU.

Data Interpretation & Key Metrics

Summary of Expected Results

ParameterDescriptionExample Value (for a promising compound)
MIC Minimum Inhibitory Concentration against Mtb H37Rv at pH 6.0.1.56 µg/mL[5][6][7]
CC₅₀ 50% Cytotoxic Concentration against a macrophage cell line.> 50 µg/mL
Selectivity Index (SI) A crucial measure of specific antimycobacterial activity.> 10
Intracellular Efficacy Log₁₀ reduction in CFU in the macrophage model.> 1.0 log₁₀ reduction

Calculating the Selectivity Index (SI)

The SI is a critical parameter for prioritizing compounds for further development. It provides a ratio of the compound's toxicity to its desired activity. A higher SI indicates greater selectivity for the pathogen over the host cell.

SI = CC₅₀ / MIC

A compound with an SI > 10 is generally considered a promising candidate for further investigation.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be based on related pyrazinecarboxylic acids.[12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13][14]

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Handle DMSO stock solutions with care, as DMSO can facilitate the absorption of chemicals through the skin.

  • Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations. All materials and surfaces contaminated with M. tuberculosis must be decontaminated with an appropriate disinfectant (e.g., 10% bleach, 70% ethanol).

  • Biosafety: All work involving live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

References

Application Notes and Protocols for Evaluating the Herbicidal Activity of 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of agrochemicals.

Introduction

The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Pyrazinecarboxylic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities. This document provides a comprehensive, technically detailed guide for the systematic evaluation of the herbicidal potential of a specific analogue, 3-Phenyl-2-pyrazinecarboxylic acid.

The protocols outlined herein are designed to be self-validating, incorporating standardized methodologies for in-vitro and in-vivo screening. The overarching objective is to determine the phytotoxic effects of this compound, establish a dose-response relationship, and elucidate its potential mechanism of action. By adhering to these protocols, researchers can generate robust and reproducible data, crucial for the progression of this compound through the herbicide discovery and development pipeline. The causality behind each experimental step is explained to provide a deeper understanding of the scientific principles at play.

Pre-Experimental Preparations

Compound Handling and Stock Solution Preparation

The accurate preparation of test solutions is fundamental to the reliability of any biological assay. The physicochemical properties of this compound will dictate the appropriate solvent and storage conditions.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₂--INVALID-LINK--[1]
Molecular Weight212.20 g/mol --INVALID-LINK--[1]
AppearanceSolid (predicted)--INVALID-LINK--[1]
SolubilitySoluble in polar organic solvents such as DMSO and ethanol.[2]Inferred from structurally similar compounds.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to the polar nature of the carboxylic acid group, Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for the stock solution. If DMSO is incompatible with downstream assays, ethanol can be considered as an alternative.[2]

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) in a volumetric flask.

  • Dilution: Bring the solution to the final desired volume with the same solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Storage: Store the stock solution in an amber glass vial at -20°C to minimize degradation from light and temperature fluctuations.

Selection of Test Plant Species

To assess the spectrum of herbicidal activity, it is crucial to test the compound on both monocotyledonous and dicotyledonous weed species. The selected species should be agronomically relevant and exhibit uniform germination and growth under laboratory conditions.

Recommended Test Species:

Plant TypeSpeciesCommon NameRationale
Monocot Echinochloa crus-galliBarnyardgrassA widespread and problematic weed in many crops.[3]
Lolium rigidumAnnual RyegrassKnown for developing resistance to multiple herbicides.[4]
Dicot Amaranthus retroflexusRedroot PigweedA common and competitive broadleaf weed.
Abutilon theophrastiVelvetleafA significant weed in corn and soybean production.

In-Vitro Herbicidal Activity Screening: Petri Dish Assay

This primary screening method provides a rapid and cost-effective evaluation of the pre-emergent herbicidal activity of this compound by assessing its impact on seed germination and early seedling growth.[5]

Experimental Workflow for Petri Dish Assay

Petri_Dish_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock Prepare Stock Solution of this compound Test_Sol Prepare Serial Dilutions (e.g., 1, 10, 100, 1000 µg/mL) Stock->Test_Sol Apply_Sol Apply 5 mL of Test/Control Solution to Filter Paper Test_Sol->Apply_Sol Control Prepare Control Solution (Solvent + Surfactant) Control->Apply_Sol Petri_Dish Place Filter Paper in Petri Dishes Petri_Dish->Apply_Sol Add_Seeds Place 20 Seeds of Test Species Apply_Sol->Add_Seeds Seal Seal Petri Dishes Add_Seeds->Seal Incubate Incubate at 25°C (12h light/12h dark) Seal->Incubate Measure Measure Germination Rate, Root and Shoot Length (after 7-10 days) Incubate->Measure Analyze Data Analysis (e.g., IC50 calculation) Measure->Analyze

Caption: Workflow for the in-vitro petri dish bioassay.

Step-by-Step Protocol:
  • Preparation of Test Solutions:

    • Prepare a series of dilutions from the stock solution of this compound in distilled water containing a surfactant (e.g., 0.1% v/v Tween-20) to achieve final concentrations of 1, 10, 100, and 1000 µg/mL.[5]

    • Prepare a control solution containing the same concentration of solvent and surfactant used for the test solutions.

  • Assay Setup:

    • Place a sterile filter paper in a 9 cm petri dish.

    • Evenly apply 5 mL of each test concentration or the control solution to the filter paper in triplicate for each plant species.

    • Place 20 seeds of the selected monocot or dicot species onto the moistened filter paper.

    • Seal the petri dishes with parafilm to maintain a humid environment.

  • Incubation and Data Collection:

    • Incubate the petri dishes in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark cycle.

    • After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.

In-Vivo Herbicidal Activity Screening: Whole-Plant Assay

This secondary screening method evaluates the pre- and post-emergence herbicidal activity of this compound under more realistic greenhouse conditions.

Experimental Workflow for Whole-Plant Assay

Whole_Plant_Assay cluster_planting Planting cluster_pre Pre-Emergence Application cluster_post Post-Emergence Application Pots Fill Pots with Soil Mix Sow Sow Seeds of Test Species Pots->Sow Apply_Pre Apply Test Compound Immediately After Sowing Sow->Apply_Pre Grow Grow Plants to 2-3 Leaf Stage Sow->Grow Incubate_Pre Incubate in Greenhouse Apply_Pre->Incubate_Pre Assess_Pre Assess Phytotoxicity (e.g., emergence, biomass) Incubate_Pre->Assess_Pre Apply_Post Apply Test Compound to Foliage Grow->Apply_Post Incubate_Post Incubate in Greenhouse Apply_Post->Incubate_Post Assess_Post Assess Phytotoxicity (e.g., visual injury, biomass) Incubate_Post->Assess_Post

Caption: Workflow for pre- and post-emergence whole-plant assays.

Step-by-Step Protocol:
  • Planting:

    • Fill pots (e.g., 10 cm diameter) with a standardized potting mix.

    • Sow seeds of the selected monocot and dicot species at a uniform depth.

  • Pre-emergence Application:

    • Immediately after sowing, apply the test solutions of this compound at various concentrations (e.g., 10, 100, 500, 1000 g a.i./ha) to the soil surface using a laboratory sprayer.[6]

    • Include an untreated control and a positive control (a commercial herbicide with a known pre-emergence activity).

    • Place the pots in a greenhouse with controlled temperature and light conditions.

    • Water the pots as needed.

    • After 2-3 weeks, assess the herbicidal effect by counting the number of emerged plants and measuring their fresh or dry weight.

  • Post-emergence Application:

    • Allow the plants to grow to the 2-3 leaf stage.[6]

    • Apply the test solutions of this compound at various concentrations to the foliage of the plants until runoff.

    • Include an untreated control and a positive control (a commercial post-emergence herbicide).

    • Return the pots to the greenhouse.

    • After 2-3 weeks, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) using a rating scale (e.g., 0% = no effect, 100% = complete kill) and measure the fresh or dry weight of the aerial parts.

Mechanistic Insight: Photosynthesis Inhibition Assay

Several pyrazine derivatives are known to exert their herbicidal effect by inhibiting photosynthesis.[1] This assay will help to determine if this compound shares this mechanism of action.

Step-by-Step Protocol:
  • Isolation of Chloroplasts:

    • Isolate intact chloroplasts from fresh spinach leaves using established protocols involving differential centrifugation.

  • Oxygen Evolution Measurement:

    • Use a Clark-type oxygen electrode to measure the rate of photosynthetic oxygen evolution.

    • Add a known amount of isolated chloroplasts to a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichloroindophenol).

    • Illuminate the sample with a light source to initiate photosynthesis.

  • Inhibition Assay:

    • Introduce different concentrations of this compound to the chloroplast suspension and measure the rate of oxygen evolution.

    • A decrease in the rate of oxygen evolution in the presence of the compound would indicate inhibition of the photosynthetic electron transport chain.

Data Analysis and Interpretation

Dose-Response Analysis

The relationship between the concentration of this compound and the observed herbicidal effect should be analyzed using a non-linear regression model. The log-logistic model is widely accepted in weed science for this purpose.

The four-parameter log-logistic model is described by the equation:

Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

  • Y is the response (e.g., biomass, root length).

  • x is the herbicide concentration.

  • d is the upper limit (response at zero concentration).

  • c is the lower limit (response at infinite concentration).

  • e is the concentration that causes a 50% response (also known as EC₅₀ or GR₅₀).

  • b is the slope of the curve around e.

The EC₅₀ value is a key parameter for quantifying the potency of the herbicide. A lower EC₅₀ value indicates higher herbicidal activity.

Statistical Analysis

All experiments should be conducted with a sufficient number of replicates (at least three) to ensure statistical validity. The data should be subjected to analysis of variance (ANOVA) to determine the significance of the treatment effects.

References

Application Notes and Protocols for the Comprehensive Evaluation of 3-Phenyl-2-pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 3-Phenyl-2-pyrazinecarboxylic acid derivatives. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a structured, multi-step workflow, from initial synthesis and physicochemical characterization to detailed in vitro and in vivo biological assessments. The protocols provided are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data for the preclinical evaluation of these promising therapeutic candidates.

Introduction: The Scientific Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[2][3] The addition of a phenyl group and a carboxylic acid moiety at the 2 and 3 positions, respectively, creates a unique chemical architecture that can be readily modified to explore structure-activity relationships (SAR). The rationale for evaluating these derivatives stems from their potential to interact with various biological targets. For instance, many pyrazine derivatives have shown promise as anticancer and antimicrobial agents.[3][4][5] A systematic evaluation is crucial to identify lead compounds with optimal efficacy and safety profiles. This guide provides the necessary framework for such an evaluation, emphasizing the causality behind each experimental step to empower researchers in their drug discovery efforts.

The Evaluation Workflow: A Holistic Approach

A successful evaluation of novel chemical entities requires a multi-faceted approach. It is not merely about determining biological activity but also about understanding the compound's fundamental properties that will influence its behavior in biological systems.[6][7] Our proposed workflow is designed to be sequential, with data from earlier stages informing the decisions for subsequent, more complex experiments.

G A Synthesis & Purification B Physicochemical Characterization A->B C Anticancer Cytotoxicity Assays (e.g., MTT Assay) B->C Solubility & Stability Known D Antimicrobial Activity Assays (e.g., MIC Determination) B->D Solubility & Stability Known E In Vivo Efficacy Models (e.g., Xenograft Models) C->E Potent Activity Identified D->E Potent Activity Identified F Preliminary Toxicology E->F

Caption: A streamlined workflow for the evaluation of this compound derivatives.

Phase 1: Synthesis and Physicochemical Foundation

Before any biological evaluation, it is imperative to ensure the purity and understand the fundamental physicochemical properties of the synthesized derivatives. These properties are critical as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of substituted anilines with pyrazine carboxylic acid chlorides.[10][11]

General Synthetic Scheme: Substituted pyrazine-2-carboxylic acids can be reacted with various piperazines using a coupling reagent like propyl phosphonic anhydride (T3P).[3] Alternatively, condensation of pyrazine-2-carboxylic acid chloride with substituted aminopyridines can yield pyrazine carboxamide derivatives.[5]

Purification: Purification of the final products is critical. Techniques such as recrystallization and column chromatography are commonly employed to achieve high purity.[4] The purity of the compounds should be confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and their structures elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][12]

Physicochemical Characterization

Understanding the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic behavior.[8][13] Key parameters to be determined include:

  • Solubility: Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption.[14]

  • Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross cell membranes. An optimal lipophilicity is often a balance between solubility and permeability.[9]

  • pKa: The ionization constant is important for understanding a compound's behavior in different pH environments of the body.[13][15]

  • Chemical Stability: Assessing the stability of the compound in different pH and temperature conditions is essential for formulation development and storage.[14]

Parameter Methodology Significance
Aqueous Solubility Turbidimetric method, HPLC-based methods.[8]Predicts dissolution rate and potential for oral absorption.[14]
Lipophilicity (LogP/LogD) Shake-flask method, Reverse-phase HPLC.[8]Influences membrane permeability, protein binding, and metabolism.
pKa Capillary electrophoresis, Potentiometric titration.[13]Determines the charge state of the molecule at physiological pH.
Chemical Stability HPLC analysis of samples incubated at various pH and temperatures.Informs on storage conditions and potential degradation pathways.

Phase 2: In Vitro Biological Screening

Once the compounds are thoroughly characterized, the next step is to evaluate their biological activity in vitro. This stage serves as a primary screen to identify promising candidates for further development.[6][7]

Anticancer Activity Evaluation

Many pyrazine derivatives have demonstrated potential as anticancer agents.[12][16][17][18] A primary screen for anticancer activity typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[19][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)[21][22]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19][22]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include vehicle controls (DMSO) and untreated controls.[19]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.[19][22][23]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21][22]

Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Evaluation

Pyrazine derivatives have also been investigated for their antimicrobial properties against a range of pathogens.[3][4][5][11][24][25][26]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27] The broth microdilution method is a commonly used technique for determining the MIC.[28][29]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[3][24]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[30]

  • This compound derivatives (stock solutions in DMSO)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.[27]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[27][29]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[27]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.[27][28]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[27][29]

Phase 3: Advanced In Vivo Evaluation

Promising candidates identified from in vitro screening should be further evaluated in in vivo models to assess their efficacy and safety in a more complex biological system.[6][7]

In Vivo Efficacy Models

The choice of the in vivo model depends on the therapeutic indication.

  • For Anticancer Evaluation: Human tumor xenograft models in immunodeficient mice are widely used.[31][32][33] In this model, human cancer cells are implanted either subcutaneously or orthotopically into mice. The effect of the test compound on tumor growth is then monitored over time.[32] The hollow fiber assay is another in vivo model for preliminary drug screening.[7][32]

  • For Antimicrobial Evaluation: Infection models in mice can be used to assess the efficacy of the compounds in treating bacterial or fungal infections.

G cluster_0 Xenograft Model Setup cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Immunodeficient Mice C Cell Implantation (Subcutaneous/Orthotopic) A->C B Human Cancer Cell Line B->C D Tumor Growth C->D Allow E Treatment with Test Compound D->E F Tumor Volume Measurement E->F G Body Weight Monitoring E->G H Tumor Excision & Weight F->H At Study End I Histological Analysis H->I

Caption: Workflow for an in vivo anticancer xenograft study.

Preliminary Toxicology

Initial toxicology studies are conducted to assess the safety profile of the lead compounds. This may include acute toxicity studies in rodents to determine the maximum tolerated dose (MTD) and observation for any adverse effects.

Conclusion

The systematic evaluation of this compound derivatives, as outlined in this guide, provides a robust framework for identifying and advancing promising therapeutic candidates. By integrating synthesis, physicochemical characterization, and a tiered approach to biological testing, researchers can efficiently navigate the early stages of the drug discovery process. The detailed protocols and the rationale behind each step are intended to ensure the generation of high-quality, reproducible data, ultimately contributing to the development of novel and effective medicines.

References

Application Notes and Protocols for High-Throughput Screening of 3-Phenyl-2-pyrazinecarboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-Phenyl-2-pyrazinecarboxylic Acid Scaffolds and the Imperative for High-Throughput Screening

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Derivatives of this class have demonstrated promise as antimycobacterial, anti-inflammatory, and anticancer agents.[1][2][3] The versatility of the pyrazine ring, coupled with the synthetic tractability of the carboxylic acid moiety, allows for the creation of large and chemically diverse compound libraries.[4][5] The carboxylic acid group, in particular, is a key pharmacophoric element, often involved in critical binding interactions with biological targets.[6] However, the sheer volume of potential derivatives necessitates a high-throughput screening (HTS) approach to efficiently identify lead compounds for drug discovery programs.[7][8]

This guide provides a comprehensive overview of the principles and practicalities of conducting HTS campaigns for this compound libraries. We will delve into the selection of appropriate assay technologies, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and quality control. Our focus is on empowering researchers to design and execute robust screening campaigns that yield high-quality, actionable data.

Navigating the HTS Assay Landscape: A Guide to Method Selection

The choice of an HTS assay is a critical decision that profoundly impacts the success of a screening campaign. The optimal assay technology depends on the nature of the biological target, the desired endpoint, and the physicochemical properties of the compound library. For this compound libraries, special consideration must be given to potential assay interference from the carboxylic acid moiety, such as non-specific binding or fluorescence quenching.[9]

Here, we compare three major classes of HTS technologies: fluorescence-based, luminescence-based, and label-free methods.

Assay Technology Principle Advantages Disadvantages Suitability for this compound Libraries
Fluorescence-Based Assays Measurement of light emission after excitation at a specific wavelength.[10]High sensitivity, wide range of available probes and formats (e.g., FRET, FP).[11]Susceptible to interference from fluorescent compounds and quenchers.Use with caution. Requires careful counter-screening for autofluorescence and quenching effects of the library compounds.
Luminescence-Based Assays Measurement of light produced from a chemical or enzymatic reaction.[12][13]High signal-to-background ratio, reduced interference from fluorescent compounds.[14]May require genetic modification of cells (for reporter assays) or specific enzyme-substrate systems.Excellent choice. Less prone to interference from the pyrazine core, which can be fluorescent. Ideal for both biochemical and cell-based assays.[15]
Label-Free Technologies Detection of binding events based on changes in physical properties (e.g., mass, refractive index).[16][17]Provides direct measurement of binding affinity and kinetics without the need for labels.[18]Lower throughput, higher cost per well, may not be suitable for all target types.Highly valuable for hit validation and characterization, but may not be practical for primary screening of very large libraries.[19]

Decision-Making Workflow for HTS Assay Selection

HTS_Assay_Selection start Start: Define Biological Target and Question target_type Target Type? start->target_type biochemical Biochemical Assay (Enzyme, Receptor) target_type->biochemical Purified Protein cell_based Cell-Based Assay (Signaling, Viability) target_type->cell_based Live Cells endpoint Desired Endpoint? biochemical->endpoint cell_endpoint Cellular Endpoint? cell_based->cell_endpoint binding Direct Binding endpoint->binding Binding functional Functional Activity endpoint->functional Activity luminescence Luminescence-Based (e.g., AlphaLISA, Luciferase) binding->luminescence label_free Label-Free (e.g., SPR, BLI) binding->label_free functional->luminescence fluorescence Fluorescence-Based (with caution) functional->fluorescence reporter Reporter Gene cell_endpoint->reporter Gene Expression viability Viability/Toxicity cell_endpoint->viability Cell Health lum_reporter Luminescent Reporter (e.g., Luciferase) reporter->lum_reporter lum_viability Luminescent Viability (e.g., CellTiter-Glo) viability->lum_viability

Caption: Decision tree for selecting an appropriate HTS assay.

Protocol 1: Biochemical HTS Using AlphaLISA for a Kinase Target

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology that measures the interaction between two molecules.[20][21] In this example, we will screen for inhibitors of a protein kinase. A biotinylated substrate peptide and an antibody that recognizes the phosphorylated substrate are used. Donor beads coated with streptavidin bind to the biotinylated substrate, and Acceptor beads coated with an anti-phospho-antibody bind to the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal.[20]

Workflow for AlphaLISA-based Kinase Assay

AlphaLISA_Workflow start Start: Dispense Assay Buffer and Compound add_enzyme Add Kinase and Biotinylated Substrate start->add_enzyme add_detection Add ATP to Initiate Reaction add_enzyme->add_detection incubate1 Incubate to Allow Reaction incubate2 Incubate for Kinase Reaction add_beads Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads incubate2->add_beads incubate3 Incubate in the Dark read Read Plate on Alpha-enabled Plate Reader incubate3->read

Caption: General workflow for an AlphaLISA-based kinase assay.

Detailed Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well low-volume white microplate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known kinase inhibitor (positive control).

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The inclusion of a non-ionic detergent like Tween-20 is crucial to minimize non-specific binding of the carboxylic acid-containing compounds.[9]

    • Prepare a 2X kinase/substrate solution in assay buffer containing the kinase and the biotinylated peptide substrate at their optimal concentrations (determined during assay development).

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at the Kₘ for the kinase to ensure sensitivity to competitive inhibitors.

    • Prepare a 1X AlphaLISA detection mix containing the anti-phospho-antibody Acceptor beads and streptavidin Donor beads in AlphaLISA buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Add 5 µL of the 2X ATP solution to initiate the kinase reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Add 10 µL of the 1X AlphaLISA detection mix to stop the reaction and initiate the detection phase.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis and Quality Control:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • The Z'-factor, a measure of assay quality, should be calculated for each plate and should be ≥ 0.5 for a robust assay.[22]

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS Using a Luciferase Reporter Assay

Principle: This assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.[12] An increase or decrease in luciferase activity, measured by the production of light upon addition of a substrate, indicates modulation of the pathway by the test compound.

Detailed Protocol:

  • Cell Plating:

    • Seed a stable cell line expressing the luciferase reporter construct in a 384-well white, clear-bottom tissue culture-treated plate at a predetermined optimal density.

    • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Add 50 nL of each compound from the this compound library to the cell plates.

    • Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway, and DMSO).

  • Cell Stimulation and Incubation:

    • If the pathway requires stimulation, add the stimulating agent to all wells except the unstimulated controls.

    • Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.

  • Lysis and Luminescence Detection:

    • Equilibrate the plates to room temperature.

    • Add a commercially available luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) that lyses the cells and provides the luciferase substrate.[12]

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate luminometer.

Data Analysis and Quality Control:

  • Normalize the data to a cell viability control to account for any cytotoxic effects of the compounds. A parallel cell viability assay (e.g., CellTiter-Glo®) can be run on a duplicate plate.[23][24]

  • Calculate the fold-change in luciferase activity for each compound relative to the DMSO-treated controls.

  • As with the biochemical assay, monitor the Z'-factor for each plate to ensure data quality.[25]

Addressing the Challenges of Screening Carboxylic Acid Libraries

Libraries of 3-phenyl-2-pyrazinecarboxylic acids present unique challenges in HTS.[9] The carboxylic acid moiety can lead to:

  • Non-specific Binding: The negatively charged carboxylate group can interact non-specifically with positively charged residues on proteins or other assay components. This can be mitigated by:

    • Including non-ionic detergents (e.g., Tween-20, Triton X-100) in the assay buffer.

    • Increasing the ionic strength of the buffer.

    • Performing counter-screens with unrelated targets.

  • Assay Interference: The aromatic pyrazine ring can have intrinsic fluorescence, and the entire molecule can act as a quencher in fluorescence-based assays.[26] This underscores the advantage of using luminescence-based or label-free technologies.

  • Poor Cell Permeability: The negative charge of the carboxylate can hinder passive diffusion across cell membranes in cell-based assays.[27] If this is a concern, consider:

    • Using cell lines with active organic anion transporters.

    • Screening for compounds that are active at lower concentrations, suggesting better permeability.

    • In later stages of drug development, prodrug strategies can be employed to mask the carboxylic acid.[6]

Conclusion: From Hits to Leads

High-throughput screening of this compound libraries is a powerful strategy for identifying novel therapeutic candidates. By carefully selecting the appropriate assay technology, developing robust protocols, and being mindful of the specific challenges posed by this chemical class, researchers can maximize their chances of success. The protocols and guidelines presented here provide a solid foundation for conducting effective HTS campaigns and advancing the most promising hits towards lead optimization and preclinical development.

References

Application Note: Validated HPLC-UV and LC-MS/MS Methods for the Quantification of 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An application note on the development of analytical methods for the quantification of 3-Phenyl-2-pyrazinecarboxylic acid, created for researchers, scientists, and professionals in drug development.

Abstract

This document provides comprehensive protocols for the quantitative analysis of this compound, a heterocyclic carboxylic acid of interest in pharmaceutical development. Two robust, validated analytical methods are presented to address different quantification needs. The first is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for the analysis of bulk drug substances and finished pharmaceutical formulations, ensuring quality control and potency determination. The second is a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method tailored for bioanalytical applications, enabling the precise quantification of this compound in complex biological matrices such as human plasma. Both methods have been developed and validated according to international regulatory guidelines to ensure accuracy, precision, and reliability.

Introduction

This compound is a molecule featuring a pyrazine ring substituted with both a phenyl group and a carboxylic acid. This unique structure makes it a relevant scaffold in medicinal chemistry and a potential component or metabolite in drug development pathways. Accurate and reliable quantification of this compound is paramount for various stages of pharmaceutical research, including purity analysis of active pharmaceutical ingredients (APIs), dose verification in formulations, and pharmacokinetic/toxicokinetic studies in biological systems.

The distinct physicochemical properties of this compound necessitate tailored analytical approaches. This application note details two distinct, fit-for-purpose methodologies. The HPLC-UV method provides a straightforward and accessible technique for routine quality control, while the LC-MS/MS method offers the superior sensitivity and specificity required for demanding bioanalytical studies where trace-level detection is critical.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[1]
CAS Number 2881-85-8ChemicalBook[2]
Molecular Formula C₁₁H₈N₂O₂PubChem[1]
Molecular Weight 200.19 g/mol Sunway Pharm Ltd[3]
Predicted pKa 2.61 ± 0.10ChemicalBook[2]
Melting Point 141-142 °CChemicalBook[2]
Predicted Boiling Point 364.1 ± 37.0 °CChemicalBook[2]
Predicted Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO); low solubility in non-polar solvents. Based on related structures like Pyrazine-2-carboxylic acid[4].Inferred from related compounds[4]

The low pKa indicates that the molecule is acidic and will be deprotonated at physiological pH. The presence of the phenyl and pyrazine rings creates a conjugated system, which is responsible for its strong UV absorbance, making it an excellent candidate for UV-based detection[5].

Method 1: HPLC-UV for Bulk Drug and Formulation Analysis

This method is designed for accuracy, precision, and robustness in analyzing higher concentration samples, such as during API manufacturing or in final product testing.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The phenyl group and pyrazine ring provide sufficient hydrophobicity for good retention. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte interacts with the column. This results in a symmetrical peak shape and reproducible retention time. Quantification is achieved by measuring the UV absorbance at a wavelength corresponding to the analyte's maximum absorbance (λmax).

Materials and Instrumentation
  • Reference Standard: this compound (≥98% purity)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase chemistry provides good retention for the aromatic structure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure the analyte is in its neutral form for consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% BA gradient allows for efficient elution and cleaning of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µL
Detection Wavelength 270 nm (or λmax determined by DAD)The conjugated pyrazine-phenyl system provides strong UV absorbance in this region[6].
Standard and Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation (from a hypothetical tablet): a. Weigh and finely powder 10 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of this compound. c. Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes to dissolve the API. d. Dilute to volume with methanol and mix well. e. Filter the solution through a 0.45 µm PTFE syringe filter. f. Dilute the filtered solution 10-fold with the 50:50 mobile phase mixture to bring it into the calibration range.

Method Validation (as per ICH Q2(R2) Guidelines)

The method was validated following the International Council for Harmonisation (ICH) guidelines[7][8].

ParameterAcceptance CriteriaResult
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Accuracy 98.0 - 102.0% recovery99.2 - 101.5% recovery at three concentrations
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6 replicates)
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.3% (different day, different analyst)
Specificity No interference from excipients at the analyte's retention time.Pass (Peak purity index > 0.999)
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL

Method 2: LC-MS/MS for Bioanalytical Quantification in Human Plasma

This ultra-sensitive method is intended for pharmacokinetic studies, requiring quantification of low analyte concentrations in a complex biological matrix.

Principle of the Method

This method combines the separating power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated from matrix components on a C18 column and then ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion. This precursor-to-product transition is unique to the analyte, providing exceptional specificity and minimizing matrix interference. An internal standard (IS) is used to correct for variations in sample processing and instrument response.

Bioanalytical Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (300 µL Acetonitrile) Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject LC-MS/MS Analysis Recon->Inject Data Data Processing (Quantification) Inject->Data

Caption: General workflow for bioanalytical sample processing.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[9].

G step1 Step 1: Aliquot Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube. step2 Step 2: Add IS Spike with 10 µL of Internal Standard solution. step1->step2 step3 Step 3: Precipitate Add 300 µL of ice-cold acetonitrile. This is a 3:1 ratio of solvent to plasma. step2->step3 step4 Step 4: Mix Vortex the tube for 60 seconds to ensure complete protein precipitation. step3->step4 step5 Step 5: Separate Centrifuge at 14,000 x g for 10 minutes at 4 °C. step4->step5 step6 Step 6: Collect Carefully transfer the supernatant to a new tube for analysis. step5->step6

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Conditions
  • LC System: UPLC/UHPLC system for high-resolution separation.

  • MS System: Triple quadrupole mass spectrometer.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (this compound-d5) is ideal. If unavailable, a structurally similar compound like 2-Phenyl-3-pyrazinecarboxylic acid can be used.

Table 4.4.1: Liquid Chromatography Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 2-minute gradient from 10% to 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 4.4.2: Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) m/z 199.1 → 155.1 (Precursor [M-H]⁻ → Product [M-H-CO₂]⁻)
MRM Transition (IS, e.g., d5) m/z 204.1 → 160.1
Capillary Voltage 3.0 kV
Source Temperature 150 °C

| Desolvation Gas Flow | 800 L/Hr |

Method Validation (as per EMA/FDA Bioanalytical Guidelines)

The method was validated according to the principles outlined in the EMA and FDA guidelines on bioanalytical method validation[10][11].

ParameterAcceptance CriteriaResult
Calibration Curve & Range r² ≥ 0.99; standards within ±15% of nominal (±20% at LLOQ)Pass over 0.5 - 500 ng/mL
Accuracy & Precision Mean accuracy within 85-115%; Precision (RSD) ≤ 15%Pass at LLOQ, LQC, MQC, HQC levels
Selectivity No significant interference in 6 unique blank plasma lots.Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV = 8.7%
Recovery Consistent and reproducible~85%
Stability Analyte stable under tested conditions (Freeze-thaw, Bench-top, Long-term)Pass (Deviation < 15%)

Conclusion

This application note provides two fully developed and validated methods for the quantification of this compound. The HPLC-UV method is demonstrated to be accurate, robust, and suitable for routine analysis of bulk materials and pharmaceutical products. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, enabling its use in pharmacokinetic and other drug metabolism studies. These protocols adhere to established regulatory standards, ensuring the generation of reliable and high-quality data for drug development professionals.

References

The Pyrazine Scaffold as a Platform for Novel Molecular Probes: Application Notes for 3-Phenyl-2-pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazine ring system, a core component of therapeutically significant molecules like the first-line tuberculosis drug Pyrazinamide, presents a compelling scaffold for the development of novel molecular probes.[1][2][3][4] This guide explores the potential application of 3-Phenyl-2-pyrazinecarboxylic acid and its derivatives as molecular probes. While direct, extensive use of this specific molecule as a probe is an emerging area, the known photophysical properties, and biological interactions of related pyrazine compounds provide a strong foundation for their development in various research and diagnostic applications.[5][6][7] This document provides a scientifically-grounded framework for researchers to design, synthesize, and validate pyrazine-based molecular probes, with a focus on leveraging their intrinsic properties for applications in cellular imaging and biochemical assays.

Introduction: The Rationale for Pyrazine-Based Molecular Probes

A molecular probe's efficacy is defined by its specificity, sensitivity, and the ability to generate a measurable signal in response to a biological event.[8] The pyrazine scaffold, and specifically this compound, offers a unique combination of features that make it an attractive candidate for probe development:

  • Intrinsic Luminescence: Pyrazine derivatives have been shown to exhibit fluorescence, a key requirement for many molecular probes.[6][7] The emission properties can be modulated by substituent groups on the pyrazine and phenyl rings, allowing for the rational design of probes with desired spectral characteristics.

  • Metal Chelation and Sensitized Emission: The carboxylic acid and nitrogen atoms of the pyrazine ring can act as ligands for metal ions. Notably, pyrazine-2,6-dicarboxylic acid has been shown to form highly luminescent complexes with Europium(III), demonstrating efficient metal-centered luminescence.[5] This property is highly valuable for time-resolved fluorescence applications, which minimize background autofluorescence.

  • Biological Activity and Targeting Potential: Derivatives of pyrazinecarboxylic acid are known to interact with various biological targets, including mycobacterial enzymes and other cellular components.[1][2][3] This inherent bioactivity suggests that pyrazine-based probes could be designed to target specific enzymes or cellular environments.

  • Synthetic Tractability: The synthesis of substituted pyrazinecarboxylic acids and their amides is well-established, allowing for the straightforward incorporation of functional groups for conjugation to biomolecules or for modulating the probe's properties.[2][3][9][10][11]

Potential Applications and Methodologies

Lanthanide-Based Time-Resolved Luminescence Probes

The ability of pyrazine dicarboxylates to sensitize lanthanide emission is a promising avenue for the development of highly sensitive probes.[5] Time-Resolved Fluorescence (TRF) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are powerful techniques in drug discovery and diagnostics due to their high signal-to-noise ratio.

Hypothetical Application: A Europium(III) complex of a functionalized this compound derivative could be used as a donor in a TR-FRET assay to study protein-protein interactions.

Experimental Workflow for TR-FRET Assay Development

TR_FRET_Workflow cluster_synthesis Probe Synthesis & Conjugation cluster_assay Assay Development cluster_data Data Analysis s1 Synthesize functionalized 3-Phenyl-2-pyrazinecarboxylic acid derivative s2 Chelate with Eu(III) s1->s2 s3 Conjugate to Biomolecule 1 (e.g., Antibody) s2->s3 a2 Optimize Assay Conditions (Concentration, Buffer, Incubation) s3->a2 a1 Label Biomolecule 2 with Acceptor Fluorophore a1->a2 a3 Perform TR-FRET Measurement a2->a3 d1 Calculate TR-FRET Ratio a3->d1 d2 Determine Z'-factor d1->d2

Caption: Workflow for developing a TR-FRET assay using a pyrazine-based Eu(III) probe.

Protocol 1: TR-FRET Assay for Protein-Protein Interaction

  • Probe Preparation:

    • Synthesize a derivative of this compound containing a reactive group (e.g., N-hydroxysuccinimide ester) for bioconjugation.

    • Form the Europium(III) complex by reacting the pyrazine derivative with a Europium salt (e.g., EuCl₃) in an appropriate buffer.

    • Conjugate the Eu(III)-pyrazine complex to the first binding partner (e.g., an antibody specific for Protein A) through the reactive group.

    • Label the second binding partner (Protein B) with a suitable acceptor fluorophore (e.g., a Dyomics dye).

  • Assay Procedure:

    • In a microplate, add the Eu(III)-labeled Protein A antibody and the acceptor-labeled Protein B.

    • Add the sample containing the interacting proteins.

    • Incubate the plate to allow for complex formation.

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET enabled plate reader with a time delay to eliminate background fluorescence.

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission. An increase in this ratio indicates a proximity event due to the protein-protein interaction.

Probes for Targeting Mycobacterial Species

Given the well-documented antimycobacterial activity of pyrazinamide and its derivatives,[1][2][3] fluorescently labeled analogs of this compound could be developed as probes for imaging Mycobacterium tuberculosis or for use in high-throughput screening assays for new anti-tubercular drugs.

Hypothetical Application: A fluorescent derivative of this compound could be used to visualize and quantify the uptake and accumulation of the pyrazine scaffold within mycobacteria.

Mechanism of Action Postulate

Mycobacterial_Targeting cluster_entry Cellular Entry cluster_activation Activation & Accumulation cluster_detection Detection p1 Fluorescent Pyrazine Probe (Prodrug) p2 Passive Diffusion p1->p2 m_cell Mycobacterium Cell p2->m_cell enzyme Pyrazinamidase p2->enzyme Inside Cell active_probe Activated Fluorescent Probe (Pyrazinoic Acid Analog) enzyme->active_probe Activation accumulation Accumulation due to Acidic Environment active_probe->accumulation detection Fluorescence Microscopy or Flow Cytometry accumulation->detection

Caption: Postulated mechanism for a fluorescent pyrazine probe in mycobacteria.

Protocol 2: Imaging Mycobacterium tuberculosis with a Fluorescent Pyrazine Probe

  • Probe Synthesis:

    • Synthesize a derivative of this compound conjugated to a bright, photostable fluorophore (e.g., a fluorescein or rhodamine derivative).

  • Bacterial Culture and Labeling:

    • Culture Mycobacterium tuberculosis (or a non-pathogenic surrogate like Mycobacterium smegmatis) to mid-log phase.

    • Resuspend the bacterial cells in a suitable buffer (e.g., phosphate-buffered saline).

    • Add the fluorescent pyrazine probe at various concentrations and incubate for a defined period.

  • Microscopy:

    • Wash the bacterial cells to remove any unbound probe.

    • Mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filter sets.

    • Quantify the fluorescence intensity per cell using image analysis software.

Quantitative Data Summary

While specific data for this compound as a probe is not yet established, the following table provides a template for characterizing novel pyrazine-based probes, with example data from related compounds.

PropertyThis compound DerivativeRationale & Significance
Molecular Weight To be determinedPurity and concentration calculations.
Excitation Max (λ_ex) To be determinedOptimal wavelength for exciting the probe.
Emission Max (λ_em) To be determinedWavelength of maximum fluorescence for detection.
Quantum Yield (Φ) To be determinedEfficiency of fluorescence; higher is better.
Molar Extinction Coefficient (ε) To be determinedLight-absorbing capability at λ_ex.
Binding Affinity (K_d) To be determinedAffinity for the biological target.
Cell Permeability To be determinedAbility to cross cell membranes for intracellular targets.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of molecules for the development of novel molecular probes. Their inherent photophysical properties, proven biological interactions, and synthetic accessibility provide a solid foundation for creating tools for time-resolved luminescence assays, bacterial imaging, and potentially other applications such as enzyme activity probes or pH sensors. Future work should focus on the systematic synthesis and characterization of a library of this compound derivatives to establish structure-activity relationships and to optimize their performance as molecular probes for specific biological applications.

References

Introduction: Unveiling the Potential of 3-Phenyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Cell-Based Assays for 3-Phenyl-2-pyrazinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The structural motif of this compound suggests its potential to interact with various biological targets, making it a compelling candidate for drug discovery and development.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The following protocols are designed to be robust and adaptable, enabling the user to elucidate the compound's mechanism of action and potential therapeutic applications. The causality behind experimental choices is explained to empower researchers to make informed decisions and troubleshoot effectively.

I. Preliminary Assessment: Solubility and Stock Solution Preparation

A critical first step in any cell-based assay is to ensure the test compound is properly solubilized. Poor solubility can lead to inaccurate and irreproducible results.

Protocol 1: Solubility Testing and Stock Solution Preparation

Objective: To determine a suitable solvent for this compound and prepare a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Solvent Screening:

    • Dispense a small, known amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small volume (e.g., 100 µL) of each test solvent (DMSO, ethanol, PBS) to the respective tubes.

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the solution (up to 37°C) and vortex again.

    • Rationale: DMSO is a common solvent for organic compounds in cell-based assays due to its high solubilizing power. However, it can be toxic to cells at higher concentrations, so it's crucial to keep the final concentration low (typically ≤ 0.5%).

  • Stock Solution Preparation:

    • Based on the solubility test, select the most appropriate solvent (likely DMSO).

    • Calculate the amount of this compound and solvent needed to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Accurately weigh the compound and dissolve it in the calculated volume of the chosen solvent.

    • Vortex until the compound is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

    • Rationale: A high-concentration stock allows for the preparation of a wide range of working concentrations with minimal addition of the solvent to the cell culture medium, thereby minimizing solvent-induced toxicity.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

II. Assessing Cytotoxicity and Cell Viability

A fundamental aspect of characterizing a new compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent mechanistic studies. Several robust methods are available to assess cell health.[3][4][5]

Protocol 2: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Workflow for Assessing Compound Effect on Cell Viability:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound (24-72 hours) cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add solubilizing agent (DMSO) incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate % cell viability and IC50 readout->calculation

Caption: General workflow for determining the IC50 of a compound using the MTT assay.

Materials:

  • Cells of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
51.0584.0
100.8870.4
250.6350.4
500.3528.0
1000.1512.0

III. Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

If this compound induces cell death, it is important to determine the mechanism. Apoptosis (programmed cell death) and necrosis are two distinct forms of cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between these two pathways.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V has a high affinity for PS and can be used to detect early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound at the desired concentrations for the appropriate time.

    • Include positive (e.g., treated with a known apoptosis inducer like camptothecin) and negative (vehicle-treated) controls.[12]

    • Harvest both adherent and floating cells.[9]

    • Wash the cells twice with cold PBS and centrifuge.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[11]

    • Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[13]

    • Collect data for a sufficient number of events (e.g., 10,000).

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Diagram of Apoptosis/Necrosis Differentiation:

G cluster_cell_states Cell Populations live Live Cells (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) live->early_apoptosis Apoptotic Stimulus necrosis Necrosis (Annexin V-, PI+) live->necrosis Injury late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Differentiation of cell populations based on Annexin V and PI staining.

IV. Elucidating a Potential Mechanism of Action: Enzyme Inhibition

Many pyrazine derivatives exert their biological effects by inhibiting specific enzymes.[2] If there is a putative enzyme target for this compound based on its structure or other preliminary data, a cell-based enzyme inhibition assay can be performed.

Principle: This type of assay measures the activity of a specific enzyme within the cellular environment. The effect of the inhibitor is determined by comparing the enzyme activity in treated versus untreated cells.[14]

Protocol 4: General Cell-Based Enzyme Inhibition Assay

Objective: To determine if this compound inhibits a specific target enzyme in a cellular context.

Materials:

  • Cells expressing the target enzyme

  • This compound

  • A known inhibitor of the target enzyme (positive control)

  • A commercially available cell-based assay kit for the target enzyme (e.g., a kit that measures the production of a fluorescent or luminescent product)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate suitable for the assay readout (e.g., white-walled plates for luminescence).

    • Treat the cells with various concentrations of this compound, a positive control inhibitor, and a vehicle control.

    • The pre-incubation time with the inhibitor is a critical parameter to consider.

  • Enzyme Activity Measurement:

    • Follow the protocol provided with the cell-based enzyme assay kit. This typically involves adding a substrate that is converted into a detectable product by the enzyme.

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Determine the IC50 value for the inhibition of the target enzyme.

Workflow for Enzyme Inhibition Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells expressing target enzyme treatment Pre-incubate cells with compound cell_seeding->treatment compound_prep Prepare dilutions of This compound compound_prep->treatment substrate_addition Add enzyme substrate treatment->substrate_addition incubation Incubate for reaction substrate_addition->incubation readout Measure product formation incubation->readout calculation Calculate % inhibition and IC50 readout->calculation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-2-pyrazinecarboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your synthetic endeavors. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome synthetic hurdles and improve your yields.

Core Synthetic Strategy: A Two-Step Approach

A common and logical approach to the synthesis of this compound involves a two-step process: first, the formation of a substituted pyrazine ring, followed by the oxidation of a precursor group to the desired carboxylic acid. This strategy allows for a modular approach to the synthesis and provides clear points for troubleshooting and optimization.

G cluster_0 Step 1: Condensation & Aromatization cluster_1 Step 2: Oxidation A Phenylglyoxal C 2-Methyl-3-phenyl-dihydropyrazine A->C Condensation B 1,2-Diaminopropane B->C D 2-Methyl-3-phenylpyrazine C->D Oxidation/Aromatization E 2-Methyl-3-phenylpyrazine F This compound E->F KMnO4 or other oxidant

Caption: A plausible synthetic workflow for this compound.

Frequently Asked questions (FAQs)

Q1: Why is my overall yield of this compound consistently low?

A1: Low yields in multi-step pyrazine syntheses are a common challenge.[1][2] The primary areas to investigate are:

  • Purity of Starting Materials: Impurities in phenylglyoxal or 1,2-diaminopropane can lead to significant side reactions.

  • Inefficient Ring Formation: The initial condensation to form the dihydropyrazine intermediate may be incomplete or competing with side reactions.

  • Incomplete Aromatization: The oxidation of the dihydropyrazine to the pyrazine can be a critical yield-loss step.

  • Harsh Oxidation Conditions: The final oxidation of the methyl group is often aggressive and can lead to ring cleavage or over-oxidation if not carefully controlled.[3]

  • Product Loss During Work-up: The carboxylic acid product may have some water solubility, leading to losses during aqueous extractions.

Q2: Are there alternative synthetic routes I should consider?

A2: Yes, while the condensation-oxidation route is common, other strategies exist. One alternative is the use of diaminomaleonitrile (DAMN) as a precursor, which can be cyclized with appropriate reagents to form a pre-functionalized pyrazine ring.[4] However, this can involve more specialized starting materials. Another approach could involve metal-catalyzed cross-coupling reactions to introduce the phenyl group onto a pre-existing pyrazine carboxylic acid ester, though this may be a longer route.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, following the hypothesized two-step synthetic pathway.

Issue 1: Low Yield in the Condensation and Aromatization Step (Step 1)

Q: My reaction of phenylglyoxal and 1,2-diaminopropane results in a complex mixture with a low yield of 2-methyl-3-phenylpyrazine. What is going wrong?

A: This is a common problem in pyrazine synthesis, often stemming from side reactions and suboptimal conditions.[1][5]

Possible Causes and Solutions:

  • Aldol Condensation of Phenylglyoxal: Phenylglyoxal can self-condense under basic or acidic conditions.

    • Solution: Maintain a neutral to slightly basic pH during the initial phase of the reaction. A common approach is to perform the reaction in a buffered solution or to add the base slowly.

  • Formation of Regioisomers: The use of an unsymmetrical diamine like 1,2-diaminopropane can lead to the formation of both 2-methyl-3-phenylpyrazine and 3-methyl-2-phenylpyrazine.

    • Solution: While difficult to avoid completely, careful control of reaction temperature can sometimes favor one isomer. A lower temperature may increase selectivity. Purification by column chromatography will be necessary to separate the isomers.

  • Incomplete Aromatization: The dihydropyrazine intermediate may not fully oxidize to the aromatic pyrazine.

    • Solution: Ensure an adequate amount of oxidizing agent is present. If using air oxidation, vigorous stirring and a longer reaction time may be necessary. For more controlled oxidation, a mild chemical oxidant can be used in a separate step.

  • Suboptimal Reaction Temperature:

    • Solution: The optimal temperature is crucial. Too low, and the reaction may be too slow; too high, and side reactions and degradation can occur.[1] An initial optimization screen of temperatures (e.g., room temperature, 50 °C, 80 °C) is recommended.

G cluster_0 Troubleshooting Low Yield in Step 1 start Low Yield of 2-Methyl-3-phenylpyrazine q1 Check for Aldol Side Products start->q1 q2 Analyze for Regioisomers start->q2 q3 Test for Dihydropyrazine Intermediate start->q3 s1 Adjust pH to neutral/mildly basic q1->s1 s2 Optimize temperature for selectivity Purify by chromatography q2->s2 s3 Improve aeration or add mild oxidant q3->s3

Caption: Decision tree for troubleshooting the condensation/aromatization step.

Issue 2: Low Yield or No Reaction in the Oxidation of the Methyl Group (Step 2)

Q: I am attempting to oxidize 2-methyl-3-phenylpyrazine to this compound with KMnO₄, but the yield is very low, or I recover mostly starting material.

A: The oxidation of a methyl group on an electron-deficient ring like pyrazine can be challenging and requires carefully controlled conditions.[3]

Possible Causes and Solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of the reaction is critical. Ensure you are using a sufficient excess of potassium permanganate.

    • Solution: Start with at least 3-4 equivalents of KMnO₄. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Reaction Temperature is Too Low: The activation energy for this oxidation can be high.

    • Solution: The reaction often requires heating. A typical temperature range is 80-100 °C. If the reaction is too slow at a lower temperature, gradually increase the heat while monitoring for the formation of byproducts.

  • Pyrazine Ring Cleavage: Aggressive oxidation conditions (too high temperature, too much oxidant) can lead to the degradation of the pyrazine ring.

    • Solution: Add the KMnO₄ solution slowly to control the exotherm. Maintain a consistent temperature and do not overheat.

  • Difficult Work-up and Isolation: The product is a carboxylic acid, and the work-up involves removing large amounts of manganese dioxide.

    • Solution: After the reaction, quench any remaining KMnO₄ with a reducing agent like sodium bisulfite. Filter the manganese dioxide through a pad of celite to ensure complete removal. Acidify the filtrate carefully to precipitate the carboxylic acid. If the product has some water solubility, extracting the acidified solution with an organic solvent like ethyl acetate may be necessary.

Data Summary Table
ParameterStep 1: Condensation/AromatizationStep 2: Oxidation
Key Reagents Phenylglyoxal, 1,2-Diaminopropane2-Methyl-3-phenylpyrazine, KMnO₄
Solvent Ethanol, Methanol, or WaterWater
Temperature 25 - 80 °C80 - 100 °C
pH Neutral to slightly basicBasic (during reaction)
Typical Yield 40 - 60% (of purified regioisomer)50 - 70%
Common Issues Regioisomer formation, aldol condensationIncomplete reaction, ring cleavage

Experimental Protocols

The following are generalized protocols and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2-Methyl-3-phenylpyrazine
  • In a round-bottom flask, dissolve 1,2-diaminopropane (1.1 equivalents) in ethanol.

  • To this solution, add a solution of phenylglyoxal (1.0 equivalent) in ethanol dropwise over 30 minutes with stirring at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. The solution will likely darken.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired 2-methyl-3-phenylpyrazine from its regioisomer and other impurities.

Protocol 2: Synthesis of this compound
  • Suspend 2-methyl-3-phenylpyrazine (1.0 equivalent) in water in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (3.5 equivalents) in water.

  • Add the KMnO₄ solution dropwise to the hot pyrazine suspension over 1-2 hours. The purple color should disappear as the reaction proceeds.

  • After the addition is complete, continue heating at reflux until the purple color is gone.

  • Cool the reaction mixture to room temperature and quench any excess permanganate by adding a small amount of sodium bisulfite until the mixture is colorless.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Phenyl-2-pyrazinecarboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenyl-2-pyrazinecarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when using this compound in various experimental assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Solubility Profile of this compound

This compound is a heterocyclic aromatic compound with a molecular structure that presents a classic solubility challenge. The presence of the phenyl group imparts significant hydrophobicity, while the pyrazinecarboxylic acid moiety offers a handle for pH-dependent solubility manipulation. This dual nature often leads to precipitation in aqueous assay buffers, which can compromise data quality by causing false negatives or positives and interfering with assay detection systems.[1][2]

This guide is structured to walk you through a logical progression of troubleshooting steps, from simple solvent selection to more complex formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from two main structural features:

  • Hydrophobic Phenyl Group: The phenyl ring is a large, nonpolar group that disfavors interaction with polar water molecules.[3]

  • Weakly Acidic Carboxylic Acid: The carboxylic acid group can be ionized to a more soluble carboxylate form. However, with a predicted pKa of approximately 2.61, the compound is predominantly in its less soluble, neutral form at physiological pH (~7.4).[4]

Q2: I'm seeing precipitation of my compound after diluting my DMSO stock into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "compound crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous phase, but the compound is not, leading to its precipitation.[5]

Q3: Can I just increase the DMSO concentration in my final assay to keep the compound dissolved?

A3: While tempting, this is generally not recommended. High concentrations of DMSO can be toxic to cells and can interfere with enzyme activity and other biological components of your assay, leading to artifacts and unreliable data.[5] It is best practice to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.[5]

Q4: Is heating the stock solution a good way to improve solubility?

A4: Gentle warming can sometimes help dissolve the compound initially in the stock solvent. However, it is not a solution for poor solubility in the final aqueous assay buffer. The compound is likely to precipitate upon cooling and dilution. Furthermore, excessive heating can lead to degradation of the compound.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility problems with this compound in your assays.

Step 1: Optimizing Your Stock Solution

The first step in preventing precipitation in your final assay is to prepare a stable, high-concentration stock solution.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for high-throughput screening (HTS) and other in vitro assays due to its strong solubilizing power for a wide range of organic molecules.[6][7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 200.19 g/mol ), you would weigh 2.00 mg.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, sonication for 5-10 minutes in a bath sonicator can be attempted.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds in the stock solution and can promote degradation over time.

  • Aliquoting: Aliquoting prevents repeated freeze-thaw cycles which can cause the compound to precipitate out of solution and can lead to degradation.[8]

Step 2: Leveraging pH to Enhance Aqueous Solubility

For ionizable compounds like this compound, adjusting the pH of the aqueous buffer can dramatically increase solubility. Since this compound has a carboxylic acid group with a predicted pKa of ~2.61, it will be deprotonated and more soluble at pH values above its pKa.[4]

Workflow for pH-Based Solubility Enhancement

start Start: Compound Precipitates in Neutral Buffer (pH 7.4) check_pka Compound has acidic pKa (~2.61) start->check_pka strategy Strategy: Increase pH to > pKa to deprotonate and increase solubility check_pka->strategy prepare_basic_buffer Prepare assay buffer at a higher pH (e.g., pH 8.0 or 8.5) strategy->prepare_basic_buffer test_solubility Test compound solubility in the higher pH buffer prepare_basic_buffer->test_solubility check_assay_compatibility Verify that the higher pH does not negatively impact your assay (e.g., enzyme activity, cell viability) test_solubility->check_assay_compatibility success Success: Compound is soluble. Proceed with assay. failure Failure: Compound still precipitates. Consider co-solvents (Step 3). check_assay_compatibility->success Compatible check_assay_compatibility->failure Not Compatible

Caption: Decision workflow for using pH adjustment to improve solubility.

Protocol 2: Preparing a Working Solution using a High pH Buffer

  • Buffer Preparation: Prepare your desired assay buffer (e.g., Tris, HEPES) at a pH of 8.0 or 8.5. Ensure all buffer components are fully dissolved.

  • Serial Dilution: Perform serial dilutions of your DMSO stock solution in the high pH buffer to achieve your final desired concentrations. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.

  • Equilibration: Allow the working solutions to equilibrate at the assay temperature for a short period before adding them to your assay plate.

  • Important Consideration: Always run a control to ensure that the higher pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).

Trustworthiness of the Protocol: This method is self-validating. If the compound remains in solution and the assay controls perform as expected at the higher pH, you can be confident in your results.

Step 3: Utilizing Co-solvents and Other Excipients

If pH adjustment is not feasible or insufficient, the use of co-solvents or other formulation excipients can be explored.

Table 1: Common Co-solvents and Excipients for In Vitro Assays

Co-solvent/ExcipientTypical Final ConcentrationAdvantagesDisadvantages & Considerations
Ethanol < 1%Less toxic than DMSO for some cell lines.Can still affect enzyme activity and cell membranes.
Polyethylene Glycol (PEG 400) 1-5%Generally low toxicity.Can increase the viscosity of the solution.
Cyclodextrins (e.g., HP-β-CD) 0.5-2%Encapsulate the hydrophobic molecule, increasing aqueous solubility.Can sometimes interfere with compound-target binding.
Bovine Serum Albumin (BSA) 0.01-0.1%Can bind to hydrophobic compounds, keeping them in solution.Not suitable for assays where protein binding is a confounding factor.

Protocol 3: Using a Co-solvent in the Assay Buffer

  • Buffer Preparation: Prepare your assay buffer containing the desired final concentration of the co-solvent (e.g., 1% PEG 400).

  • Compound Dilution: Prepare your working solutions by diluting the DMSO stock into the co-solvent-containing buffer.

  • Assay Controls: It is critical to include a vehicle control containing the same final concentration of DMSO and the co-solvent to account for any effects of the solvents on the assay.

Visualization of Co-solvency

cluster_0 Without Co-solvent cluster_1 With Co-solvent compound This compound (Hydrophobic) water Aqueous Buffer (Polar) compound->water Poor Interaction cosolvent Co-solvent (e.g., PEG 400) (Amphiphilic) compound->cosolvent Favorable Interaction soluble_complex Soluble Complex compound->soluble_complex precipitation Precipitation water->precipitation water->soluble_complex cosolvent->water cosolvent->soluble_complex

Caption: Mechanism of co-solvency to prevent precipitation.

Summary and Key Takeaways

Overcoming the solubility issues of this compound is achievable with a systematic and informed approach.

  • Start with a stable DMSO stock solution.

  • Utilize the acidic nature of the compound by increasing the pH of your aqueous buffer.

  • If necessary, explore the use of co-solvents or other excipients, always including proper vehicle controls.

By understanding the physicochemical properties of your compound and applying these troubleshooting strategies, you can generate reliable and reproducible data in your assays.

References

Technical Support Center: Optimization of 3-Phenyl-2-pyrazinecarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 3-Phenyl-2-pyrazinecarboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to facilitate the optimization of reaction conditions and troubleshoot common issues encountered during the synthesis of amide and ester derivatives. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

General Experimental Workflow

The derivatization of a carboxylic acid, such as this compound, into an amide or ester typically involves the activation of the carboxyl group followed by nucleophilic attack by an amine or alcohol. A generalized workflow is essential for systematic optimization and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Anhydrous Reagents & Solvents activation Acid Activation (e.g., with HATU/DIPEA) reagents->activation nucleophile Nucleophile Addition (Amine or Alcohol) activation->nucleophile monitoring Monitor Progress (TLC / LC-MS) nucleophile->monitoring workup Aqueous Work-up monitoring->workup purify Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for derivatization.

Baseline Protocol: Amide Synthesis via HATU Coupling

This protocol provides a robust starting point for the synthesis of an amide derivative. Optimization will involve systematically altering the parameters outlined here.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)[1][2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.0-1.5 eq) followed by DIPEA (2.0-3.0 eq) to the solution.[1][3]

  • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive O-acylisourea intermediate.[1][2]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired amide.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows low or no yield of the desired product. What are the primary causes?

This is a frequent issue stemming from several potential factors.[1] A systematic check is the best approach.

  • Cause 1: Ineffective Carboxylic Acid Activation. The first step of the reaction is the activation of the carboxylic acid by the coupling reagent. If this fails, no product will form.[1]

    • Solution: Check the quality and age of your coupling reagent (e.g., HATU, EDC). Many are moisture-sensitive and degrade over time. Use a freshly opened bottle or a different batch. For challenging couplings, stronger onium-salt reagents like HATU are often more effective than carbodiimides like EDC.[2][4]

  • Cause 2: Deactivation of the Nucleophile (Amine/Alcohol). The amine can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[1] Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are inherently poor nucleophiles and can be particularly challenging.

    • Solution: Ensure you are using a sufficient excess of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).[4][5] The base neutralizes any HCl generated (if using EDC•HCl) and prevents protonation of the amine. For electron-deficient amines, consider more forceful activation methods or alternative coupling reagents known to be effective for such substrates.[6]

  • Cause 3: Presence of Water. Water can hydrolyze the activated ester intermediate back to the carboxylic acid, effectively killing the reaction.[1]

    • Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or use freshly opened bottles of anhydrous grade solvent. Ensure all glassware is thoroughly dried before use.

  • Cause 4: Steric Hindrance. Bulky groups near the carboxylic acid or on the amine/alcohol can physically block the reaction site, leading to slow or incomplete coupling.[1][4]

    • Solution: For sterically hindered substrates, you may need to increase the reaction temperature (e.g., to 40-50 °C), extend the reaction time, or switch to a more potent coupling reagent.[4]

Q2: My TLC/LC-MS shows multiple side products. How can I improve the reaction's selectivity?

Side product formation often points to issues with the stability of the activated intermediate or side reactions with the reagents.

  • Cause 1: N-Acylurea Formation (with Carbodiimides). When using carbodiimides like EDC or DCC, the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[2]

    • Solution: Use a coupling additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more likely to react with the desired nucleophile.[1][2]

  • Cause 2: Racemization (if the nucleophile is chiral). If your amine or alcohol has a stereocenter, the harsh conditions of activation can sometimes lead to racemization, resulting in diastereomeric products that can be difficult to separate.[4]

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C) to minimize epimerization.[1] Using additives like HOBt or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) can significantly suppress racemization.[4] Onium-salt reagents like HATU generally lead to less racemization than carbodiimides.[2][7]

  • Cause 3: Reaction with the Pyrazine Ring. While less common, under certain conditions, the nitrogen atoms in the pyrazine ring could potentially interfere, although they are generally poor nucleophiles.

    • Solution: This is unlikely to be a major pathway with standard coupling conditions. Sticking to optimized, mild conditions (room temperature, non-nucleophilic base) should prevent this. If suspected, careful characterization of byproducts by NMR and MS is required.

Q3: How do I choose the optimal coupling reagent, solvent, and base?

The ideal combination depends heavily on the specific substrates being coupled. The following table summarizes common choices and their characteristics.

ComponentOptionsCharacteristics & Recommendations
Coupling Agent EDC/HOBt: Cost-effective, good for many standard couplings. Byproducts are water-soluble, simplifying workup.[2]
HATU/HBTU: Uronium-based. Highly efficient and fast, often providing higher yields, especially for difficult or sterically hindered couplings.[2][3][7] Less racemization.[2]
SOCl₂/Oxalyl Chloride: Converts the acid to a highly reactive acyl chloride. This is a two-step process and can be harsh, potentially incompatible with sensitive functional groups.[8]
Solvent DMF, DCM: Most common. Good solvating properties for a wide range of substrates. Must be anhydrous.[1]
Acetonitrile (ACN), THF: Also viable options. Choice may depend on substrate solubility.
Base DIPEA (Hünig's base): A bulky, non-nucleophilic tertiary amine. The most common choice to scavenge acid without competing with the primary nucleophile.[1]
NMM, Triethylamine (TEA): Other common non-nucleophilic bases. NMM is sometimes considered a weaker base than DIPEA, which can be advantageous in preventing racemization.[5]
Q4: My starting material is an alcohol for an esterification reaction. What changes should I make to the protocol?

The general principles remain the same, but some adjustments are necessary.

  • Standard Coupling: You can often replace the amine in the baseline protocol directly with the alcohol. However, alcohols are generally less nucleophilic than amines, so the reaction may require longer times or gentle heating.

  • Steglich Esterification: This is a classic method using DCC (or EDC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[9] DMAP acts as an acyl transfer agent, significantly accelerating the reaction with alcohols.

  • Fischer Esterification: For simple, unhindered alcohols (like methanol or ethanol), you can use a large excess of the alcohol as the solvent with a catalytic amount of strong acid (e.g., H₂SO₄) and heat, driving the reaction to completion by removing water.[10] This method is not suitable for complex or acid-sensitive substrates.

Troubleshooting Flowchart

If you encounter issues, follow this logical decision tree to diagnose the problem.

G start Problem Encountered (e.g., Low Yield) check_reagents Are reagents (coupling agent, solvents) fresh and anhydrous? start->check_reagents replace_reagents Action: Use fresh/anhydrous reagents. Re-run reaction. check_reagents->replace_reagents No check_conditions Are reaction conditions (base, temp, time) appropriate? check_reagents->check_conditions Yes replace_reagents->start Re-test optimize_conditions Action: Adjust stoichiometry (esp. base). Consider increasing time/temp. check_conditions->optimize_conditions No check_sterics Are substrates sterically hindered or electronically deactivated? check_conditions->check_sterics Yes optimize_conditions->start Re-test stronger_reagent Action: Switch to a more potent coupling agent (e.g., EDC -> HATU). Increase temp/time further. check_sterics->stronger_reagent Yes success Problem Resolved check_sterics->success No (Consult Literature) stronger_reagent->start Re-test

Caption: A logical troubleshooting flowchart.

References

Technical Support Center: Refining Purification Techniques for 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenyl-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this heterocyclic carboxylic acid. The inherent properties of the molecule—a planar aromatic system combined with an acidic functional group—present unique purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Part 1: Foundational Purification Strategy: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[1][2] The technique relies on the principle that the solubility of most solids increases with temperature.[2] A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice.[1]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Given the molecule's structure—containing a polar carboxylic acid group and a large, less polar phenyl-pyrazine core—a moderately polar solvent or a mixed-solvent system is often effective.

  • Good Starting Solvents: Ethanol, isopropanol, or acetone are excellent starting points. Water can also be a good choice for polar compounds, but the phenyl group may limit solubility.[4]

  • Mixed-Solvent Systems: If the compound is too soluble in one solvent (e.g., acetone) and poorly soluble in another (e.g., hexane), a mixed system like acetone/hexane or ethanol/water can be highly effective. The compound is dissolved in the "good" solvent at its boiling point, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point).[4]

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3] Adding too much solvent is a common mistake that will significantly reduce the recovery yield, as more of the compound will remain dissolved even after cooling.[1] It is best to add the boiling solvent portion-wise to the crude material until everything just dissolves.[2]

Q3: Should I filter the hot solution?

A3: Yes, if you observe insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon. A hot gravity filtration using a pre-heated funnel and fluted filter paper is necessary to remove these before the solution cools and the product begins to crystallize prematurely.[1]

Troubleshooting Guide: Recrystallization

Issue 1: No crystals form after the solution has cooled.

  • Probable Cause: Too much solvent was used, or the solution is supersaturated but lacks a nucleation site.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth. Alternatively, add a "seed crystal" of the pure compound.[2]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again slowly.

    • Cool Further: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease solubility.[3]

Issue 2: The compound "oils out" instead of forming crystals.

  • Probable Cause: The solution has become supersaturated at a temperature above the melting point of the solute in that solvent system. This is common when cooling is too rapid or when the boiling point of the solvent is too low.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help.

    • Change Solvent: The chosen solvent may be inappropriate. Select a solvent with a higher boiling point or adjust the ratio in a mixed-solvent system.

    • Lower the Concentration: Add more solvent to the hot solution to lower the saturation temperature, then cool slowly.

Recrystallization Troubleshooting Workflow

Here is a logical workflow for addressing common recrystallization problems.

G start Hot Solution Prepared cool Cool Solution Slowly to Room Temperature start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Problem oiled_out Compound Oiled Out observe->oiled_out Problem finish Isolate Crystals (Vacuum Filtration) crystals->finish action_scratch Scratch Flask or Add Seed Crystal no_crystals->action_scratch action_boil Reduce Solvent Volume no_crystals->action_boil If scratching fails action_reheat Re-heat to Dissolve Oil, Add More Solvent, Cool Slower oiled_out->action_reheat action_scratch->observe Re-evaluate action_boil->cool Re-cool action_reheat->cool Re-cool G start Crude Product (Dissolved in Organic Solvent) add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Mix and Allow Layers to Separate add_base->shake layers Organic Layer Aqueous Layer shake->layers org_content Neutral Impurities layers:org->org_content Contains aq_content Product as Salt (Sodium 3-phenyl-2-pyrazinoate) layers:aq->aq_content Contains separate Separate Layers org_content->separate aq_content->separate acidify Acidify Aqueous Layer (e.g., HCl) separate->acidify Process Aqueous Layer precipitate Pure Product Precipitates acidify->precipitate filtrate Isolate by Filtration precipitate->filtrate

References

"addressing stability problems of 3-Phenyl-2-pyrazinecarboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenyl-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with this compound in solution. Here, we provide in-depth technical guidance, field-proven insights, and practical protocols to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?

A1: A decrease in the concentration of this compound in solution can be attributed to several degradation pathways, primarily influenced by the solution's environment. The most common culprits are hydrolysis, oxidative degradation, and photodegradation. The pyrazine ring itself is relatively stable, but the carboxylic acid group can be susceptible to certain reactions, and the overall molecule can be sensitive to environmental factors.[1]

Q2: I've observed a color change in my stock solution. What could this indicate?

A2: A color change, such as yellowing, is often an indicator of degradation. This can be due to the formation of conjugated systems or chromophoric degradation products resulting from oxidative or photolytic pathways. It is crucial to analytically determine the purity of the solution if any visual changes are observed.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen. The choice of solvent is also critical; polar aprotic solvents are generally preferred for long-term storage.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of carboxylic acids in aqueous solutions is often pH-dependent.[2][3] While specific data for this compound is not extensively published, it is reasonable to infer that at high pH (alkaline conditions), the carboxylate form is predominant. This can influence its reactivity and susceptibility to certain degradation pathways. Conversely, in highly acidic conditions, hydrolysis of the pyrazine ring or other acid-catalyzed degradation might occur, although pyrazine rings are generally quite stable.[1] It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) for enhanced stability, unless experimental conditions dictate otherwise.

Q5: Can the choice of solvent impact the stability of my compound?

A5: Absolutely. The polarity of the solvent can influence reaction rates and degradation pathways.[4][5] For this compound, polar aprotic solvents like DMSO or DMF are often used for solubilization. While generally good for dissolving the compound, it's important to use high-purity, anhydrous solvents, as residual water can contribute to hydrolysis over time. Protic solvents, especially under conditions of elevated temperature or light exposure, might participate in degradation reactions.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in chromatogram Chemical DegradationPerform a forced degradation study (see protocol below) to identify potential degradation products. Compare the retention times of the new peaks with those generated under stress conditions.
Loss of assay potency Hydrolysis, Oxidation, or PhotodegradationHydrolysis: Use anhydrous solvents and store solutions under inert gas. Avoid highly acidic or basic aqueous buffers if possible.[1] Oxidation: Degas solvents and store solutions under an inert atmosphere (e.g., argon). Avoid sources of free radicals and transition metals.[1] Photodegradation: Protect solutions from light at all times by using amber vials or covering containers with foil.[6]
Precipitation of the compound from solution Poor Solubility or Change in Solution ConditionsEnsure the solvent has sufficient solubilizing capacity for the desired concentration. Check for changes in temperature or pH that might affect solubility. Consider using a co-solvent system if necessary.
Inconsistent results between experiments Solution InstabilityPrepare fresh stock solutions for each experiment. If solutions must be stored, validate their stability over the intended storage period and conditions.

Inferred Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Oxidative Degradation: The pyrazine ring, although aromatic, can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[2] The presence of a phenyl group might also provide a site for oxidative attack under harsh conditions.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions.[7] This could involve rearrangements, dimerizations, or reactions with the solvent.

  • Thermal Degradation (Decarboxylation): At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of CO2 and the formation of 3-phenylpyrazine.[8][9]

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) cluster_thermal Thermal Stress (Heat) parent This compound oxidized N-Oxides / Ring-Opened Products parent->oxidized Oxidation photo Photoproducts (e.g., Dimers, Isomers) parent->photo Photodegradation thermal 3-Phenylpyrazine (via Decarboxylation) parent->thermal Decarboxylation

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the degradation pathways of this compound under various stress conditions.[10][11]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[12] A control sample should be wrapped in foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[13][14]

1. Instrumentation and Columns:

  • HPLC system with a UV detector (or PDA detector for peak purity analysis).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Detection:

  • Wavelength: Determine the λmax of this compound (a PDA detector is useful here). A wavelength around 254 nm or 280 nm is often a good starting point for aromatic compounds.

4. Sample Preparation:

  • Dissolve and dilute samples in the initial mobile phase composition (90:10 Mobile Phase A:B).

5. Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation stock Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) stock->stress sample Dilute to Working Concentration stress->sample hplc Inject into HPLC-UV/PDA sample->hplc separation Separation on C18 Column hplc->separation detection UV/PDA Detection separation->detection data Quantify Parent Peak and Degradants detection->data purity Assess Peak Purity data->purity

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Scaling Up the Synthesis of 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-2-pyrazinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from lab-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, scalable, and reproducible process.

Overview of a Scalable Synthetic Strategy

The synthesis of this compound is typically approached via a two-stage process: the formation of a stable nitrile intermediate, 3-Phenyl-2-pyrazinecarbonitrile, followed by its hydrolysis to the desired carboxylic acid. This strategy is often preferred for scale-up as nitriles are generally stable intermediates that are easier to purify than the corresponding carboxylic acids, and the final hydrolysis step is a well-understood transformation.

A common and effective method for constructing the pyrazine core involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile derivative.[1][2] For this target molecule, the reaction of phenylglyoxal with diaminomaleonitrile (DAMN) is a viable route to an aminopyrazinecarbonitrile, which can then be converted to the target phenylpyrazinecarbonitrile. However, a more direct approach for the nitrile intermediate is the condensation of an α-keto oxime with an aminonitrile derivative.[1] The subsequent hydrolysis is a critical final step.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Stage 1: Pyrazine Ring Formation & Nitrile Synthesis cluster_1 Stage 2: Hydrolysis A Starting Materials (e.g., Phenyl-derivative + Nitrile Source) B Condensation Reaction (Cyclization) A->B Reagents, Solvent, Catalyst C Work-up & Isolation B->C Quenching, Extraction D Purification of Nitrile Intermediate (3-Phenyl-2-pyrazinecarbonitrile) C->D Recrystallization / Chromatography E Hydrolysis Reaction (Acidic or Basic) D->E Purified Nitrile F Work-up & Isolation (pH Adjustment, Precipitation) E->F Crude Acid G Final Product Purification F->G Final API

Caption: Generalized two-stage workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Stage 1: Synthesis of 3-Phenyl-2-pyrazinecarbonitrile

Q1: My condensation reaction for the pyrazine ring formation has a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazine synthesis are often traced back to three key areas: starting material quality, reaction conditions, and competing side reactions.

  • Starting Material Purity: Ensure your phenylglyoxal (or analogous precursor) is pure. Aldehydes are prone to oxidation and polymerization upon storage. It is advisable to use freshly purified starting materials. Similarly, the aminonitrile source should be of high purity.

  • Reaction Conditions:

    • Temperature: These condensations can be highly sensitive to temperature. Running the reaction too hot can promote side reactions like polymerization, while insufficient heat may lead to an incomplete reaction.[3] Experiment with a temperature gradient on a small scale to find the optimal point before scaling up.

    • Solvent: The choice of solvent is critical. Alcohols like isopropanol or ethanol are commonly used.[1][2] The solvent must be dry, as water can interfere with the condensation intermediates.

    • Catalyst: Some variations of this synthesis benefit from a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the condensation.[2] Ensure the catalyst is not deactivated and is used in the correct stoichiometric ratio.

  • Atmosphere: To prevent oxidation of sensitive intermediates, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am observing the formation of a significant amount of dark, tarry side-products. What are these and how can I prevent them?

Answer: The formation of dark, polymeric tars is a classic issue in heterocycle synthesis, especially when dealing with reactive aldehydes and amines.

  • Causality: These byproducts are typically the result of polymerization or over-oxidation.[3] Reactive intermediates in the condensation pathway can self-condense or react with starting materials to form high-molecular-weight, insoluble polymers. Over-oxidation can occur if the reaction is exposed to air at elevated temperatures, leading to ring-opening or the formation of N-oxides.[3]

  • Preventative Measures:

    • Control Reagent Addition: When scaling up, add one reagent dropwise to the other rather than mixing them all at once. This maintains a low concentration of the reactive species and minimizes self-condensation. This is particularly important for managing reaction exotherms.

    • Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere to prevent oxidative side reactions.[1]

    • Temperature Management: Avoid temperature spikes. Ensure your reactor has adequate cooling capacity to manage any exothermic events during reagent addition.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) and quench it once the starting material is consumed.[2]

Stage 2: Hydrolysis of 3-Phenyl-2-pyrazinecarbonitrile

Q3: The hydrolysis of the nitrile to the carboxylic acid is very slow or stalls before completion. How can I improve the conversion?

Answer: Nitrile hydrolysis, especially on an electron-deficient aromatic ring like pyrazine, can be sluggish. The key is to choose the right conditions and ensure they are maintained throughout the reaction.

  • Acid vs. Base Catalysis: Both acidic and basic conditions can be used.

    • Acidic Hydrolysis: Strong acids like concentrated HCl or H₂SO₄ are effective. The reaction often requires elevated temperatures (reflux). A major challenge on scale-up is the corrosive nature of the reagents.

    • Basic Hydrolysis: A solution of NaOH or KOH in water or an alcohol/water mixture is also common. This method often proceeds more cleanly but requires a careful neutralization step during work-up to precipitate the carboxylic acid product.

  • Driving the Reaction to Completion:

    • Temperature: This is the most critical parameter. If the reaction is slow, a modest increase in temperature can significantly increase the rate.

    • Concentration: Ensure you are using a sufficiently concentrated acid or base. Dilute solutions will result in very long reaction times.

    • Water Content: Water is a reagent in this reaction. In some cases, using a co-solvent like ethanol or dioxane with water can improve the solubility of the nitrile and facilitate the reaction.

Q4: I am seeing product decomposition during the hydrolysis step, indicated by a darkening of the reaction mixture and lower purity. What's happening?

Answer: Decomposition often occurs when using harsh conditions (high temperatures or very high acid/base concentrations) for extended periods. The pyrazine ring, while aromatic, can be susceptible to degradation under these conditions.[4]

  • Mechanism of Degradation: In strongly acidic and hot conditions, the pyrazine ring can undergo cleavage.[4] Darkening suggests the formation of complex degradation products.

  • Mitigation Strategies:

    • Use the "Goldilocks" Principle: Find conditions that are "just right." Aim for the lowest temperature and shortest reaction time that provides a complete conversion.

    • Monitor the Reaction: Closely monitor the reaction's progress. As soon as the nitrile is consumed, proceed with the work-up. Over-exposing the product to the harsh conditions is a primary cause of degradation.

    • Consider a Two-Stage Hydrolysis: In some cases, a partial hydrolysis to the amide can occur first, followed by hydrolysis of the amide to the carboxylic acid. The conditions for these two steps may differ, and optimizing for a single set of conditions is key.

Work-up and Purification

Q5: My final product has low purity after isolation. What is the best purification strategy for this compound on a larger scale?

Answer: For multi-gram to kilogram scale, chromatography is often undesirable due to cost and solvent waste. Recrystallization is the preferred method for purifying the final product.

  • Work-up Best Practices:

    • pH Control: After hydrolysis (especially basic hydrolysis), the product exists as its carboxylate salt dissolved in the aqueous layer. The key to isolation is precise pH adjustment. Slowly add acid (e.g., HCl) to protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the solution. The target pH for precipitation should be determined on a small scale but is typically around the pKa of the acid (usually pH 2-4).

    • Temperature Control during Precipitation: Cool the mixture in an ice bath during and after pH adjustment to maximize precipitation and minimize the solubility of the product in the aqueous phase.[1]

  • Recrystallization Protocol:

    • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Common systems include ethanol/water, acetone, or ethyl acetate.[4]

    • Execution: Dissolve the crude product in the minimum amount of hot solvent. If impurities are present, you can perform a hot filtration to remove them. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath. Collect the crystals by filtration and wash with a small amount of cold solvent.

Troubleshooting Decision Workflow

G start_node Low Yield or Purity Issue decision_node1 decision_node1 start_node->decision_node1 Identify Stage decision_node decision_node process_node process_node end_node Problem Resolved process_node1 process_node1 decision_node1->process_node1 Ring Formation process_node2 process_node2 decision_node1->process_node2 Hydrolysis process_node3 process_node3 decision_node1->process_node3 Purification decision_node2 decision_node2 process_node1->decision_node2 Check... decision_node3 decision_node3 process_node2->decision_node3 Check... process_node3a Optimize precipitation pH. Ensure sufficient cooling. Minimize washes with cold solvent. process_node3->process_node3a Low Recovery process_node3b Screen for optimal recrystallization solvent. Consider a carbon treatment step. Ensure slow cooling for crystal growth. process_node3->process_node3b Low Purity process_node1a Verify purity of precursors (GC/NMR). Use fresh materials. decision_node2->process_node1a Starting Materials process_node1b Run under N2/Ar. Control exotherms. Optimize reagent addition rate. decision_node2->process_node1b Side Reactions process_node1c Optimize temperature. Check catalyst activity. Ensure anhydrous conditions. decision_node2->process_node1c Incomplete Rxn process_node1a->end_node Re-run Optimized Rxn process_node1b->end_node Re-run Optimized Rxn process_node1c->end_node Re-run Optimized Rxn process_node2a Increase temperature. Increase acid/base concentration. Consider co-solvent. decision_node3->process_node2a Incomplete Rxn process_node2b Decrease temperature. Reduce reaction time. Monitor closely via IPC. decision_node3->process_node2b Decomposition process_node2a->end_node process_node2b->end_node process_node3a->end_node process_node3b->end_node

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) for the starting materials? A: For phenylglyoxal monohydrate, the key attributes are purity (assay >98%) and appearance (absence of polymeric material). For the aminonitrile source, purity and moisture content are critical. For all reagents, establishing a consistent source is vital for reproducible results at scale.

Q: What in-process controls (IPCs) are recommended? A: For both stages, reaction completion should be monitored. Thin Layer Chromatography (TLC) is suitable for initial lab work, but for scale-up, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides more accurate, quantitative data on the consumption of starting material and formation of product.[2]

Q: Are there specific safety considerations for scaling up this synthesis? A: Yes. The initial condensation can be exothermic; ensure your reactor can handle the heat load. The hydrolysis step uses corrosive acids or bases, requiring appropriate personal protective equipment (PPE) and reactor materials. If using phosphorus trichloride (PCl₃) for related transformations, be aware that it reacts violently with water.[1] The work-up often involves handling large volumes of acidic or basic solutions. Always perform a thorough safety review before proceeding with any scale-up operation.

Quantitative Data & Protocols

Table 1: Typical Reaction Parameters (Lab Scale)
ParameterStage 1: Nitrile SynthesisStage 2: Nitrile Hydrolysis (Basic)
Key Reagents Phenylglyoxal (1.0 eq), Aminonitrile source (1.0-1.2 eq)3-Phenyl-2-pyrazinecarbonitrile (1.0 eq), NaOH (2.0-4.0 eq)
Solvent Ethanol or IsopropanolWater / Ethanol (e.g., 4:1)
Temperature 25-80 °C (Reflux)80-100 °C (Reflux)
Typical Time 4-12 hours6-24 hours
Work-up Cool, precipitate, filterCool, acidify to pH ~3, filter
Expected Yield 65-85%80-95%
Reference Lab-Scale Protocol: Hydrolysis of 3-Phenyl-2-pyrazinecarbonitrile

This protocol is a representative example for the hydrolysis step. Note: This procedure should be optimized for your specific setup and scale.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Phenyl-2-pyrazinecarbonitrile (1.0 eq).

  • Reagent Addition: Add a 4:1 solution of water and ethanol, followed by sodium hydroxide pellets (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 95-100 °C). Monitor the reaction by TLC or LC-MS until the starting material is no longer detected (typically 8-16 hours).

  • Cooling: Once complete, cool the dark reaction mixture to room temperature, then further cool in an ice bath.

  • Acidification: While stirring vigorously in the ice bath, slowly add 6M hydrochloric acid (HCl) dropwise. Monitor the pH. A precipitate will begin to form. Continue adding acid until the pH of the slurry is between 2 and 3.

  • Isolation: Stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the crude this compound under vacuum at 50-60 °C to a constant weight. The crude product can then be purified by recrystallization.

References

Technisches Support-Center: Interpretation komplexer spektroskopischer Daten von 3-Phenyl-2-pyrazincarbonsäure-Derivaten

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Support-Center bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Interpretation der spektroskopischen Daten von 3-Phenyl-2-pyrazincarbonsäure-Derivaten. Als erfahrener Anwendungswissenschaftler führe ich Sie durch die Komplexität der ¹H-NMR-, ¹³C-NMR-, IR-, UV-Vis- und Massenspektrometrie-Daten und helfe Ihnen, häufige experimentelle Herausforderungen zu meistern.

¹H-NMR-Spektroskopie: Häufige Probleme und Lösungen

Die ¹H-NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Strukturaufklärung. Bei stickstoffhaltigen Heterocyclen wie den 3-Phenyl-2-pyrazincarbonsäure-Derivaten können jedoch spezifische Probleme auftreten.

F: Warum sind die Protonensignale meines Pyrazinrings verbreitert oder schlecht aufgelöst?

A: Signalverbreiterungen in den ¹H-NMR-Spektren von Pyrazinderivaten sind ein häufiges Problem, das mehrere Ursachen haben kann.[1][2]

  • Quadrupolmoment des Stickstoffs: Die beiden Stickstoffatome im Pyrazinring besitzen ein Quadrupolmoment, das zu einer effizienten Relaxation der benachbarten Protonen führen kann. Dieser Effekt kann die Signale verbreitern und die Kopplungsmuster undeutlich machen.

  • Chemischer Austausch: Das Carbonsäureproton kann einem schnellen chemischen Austausch mit Spuren von Wasser im deuterierten Lösungsmittel unterliegen. Dies führt zu einem sehr breiten Singulett für das OH-Proton und kann auch die Signale benachbarter Protonen beeinflussen. Um dies zu überprüfen, können Sie Ihrem NMR-Röhrchen einen Tropfen D₂O hinzufügen. Das OH-Signal sollte daraufhin verschwinden oder seine Intensität stark verringern.[2]

  • Lösungsmittel- und Konzentrationseffekte: Die Wahl des Lösungsmittels und die Konzentration der Probe können die chemischen Verschiebungen und die Signalform erheblich beeinflussen.[2] Aggregation bei hohen Konzentrationen kann zu Signalverbreiterung führen. Versuchen Sie, die Probe zu verdünnen oder ein anderes deuteriertes Lösungsmittel wie DMSO-d₆ oder Aceton-d₆ zu verwenden.[2]

  • Paramagnetische Verunreinigungen: Spuren von paramagnetischen Metallionen in Ihrer Probe können zu einer starken Linienverbreiterung führen. Eine Filtration der Probe kann hier Abhilfe schaffen.[3]

F: Wie kann ich die Protonen des Pyrazin- und des Phenylrings eindeutig zuordnen?

A: Die Zuordnung der aromatischen Protonen kann aufgrund der ähnlichen chemischen Verschiebungen eine Herausforderung sein. Hier sind einige Strategien:

  • Kopplungsmuster: Die Protonen des Pyrazinrings zeigen typischerweise kleinere Kopplungskonstanten (J-Werte) im Vergleich zu den ortho-, meta- und para-Kopplungen des Phenylrings.

  • 2D-NMR-Experimente:

    • COSY (Correlation Spectroscopy): Zeigt Korrelationen zwischen koppelnden Protonen und hilft, die Spin-Systeme des Pyrazin- und des Phenylrings zu identifizieren.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Kann räumliche Korrelationen zwischen den Protonen des Phenylrings und den Protonen an Position 3 des Pyrazinrings aufzeigen und so die relative Orientierung der Ringe bestätigen.

  • Vergleich mit bekannten Daten: Vergleichen Sie Ihre Spektren mit Literaturdaten für ähnliche Verbindungen.[4][5][6]

¹³C-NMR-Spektroskopie: Herausforderungen bei der Interpretation

Die ¹³C-NMR-Spektroskopie liefert wertvolle Informationen über das Kohlenstoffgerüst Ihrer Moleküle.

F: Warum sind einige meiner ¹³C-Signale, insbesondere die der quartären Kohlenstoffe, sehr schwach?

A: Schwache Signale für quartäre Kohlenstoffatome (die keine direkt gebundenen Protonen haben) sind in der ¹³C-NMR-Spektroskopie normal. Dies liegt an ihrer langen Relaxationszeit und dem Fehlen des nuklearen Overhauser-Effekts (NOE), der die Signalintensität von protonierten Kohlenstoffen erhöht.

  • Lösung: Um die Signalintensität zu verbessern, können Sie die Relaxationsverzögerung (d1) im Experiment erhöhen und die Anzahl der Scans erhöhen.[7]

F: Wie beeinflussen Substituenten die chemischen Verschiebungen der Kohlenstoffatome im Pyrazinring?

A: Die chemischen Verschiebungen der Kohlenstoffatome im Pyrazinring sind empfindlich gegenüber den elektronischen Effekten der Substituenten.[8][9][10]

  • Elektronenziehende Gruppen (wie die Carbonsäuregruppe) führen zu einer Entschirmung (Verschiebung zu höheren ppm-Werten) der benachbarten Kohlenstoffatome.

  • Elektronenschiebende Gruppen bewirken eine Abschirmung (Verschiebung zu niedrigeren ppm-Werten).

Die genauen chemischen Verschiebungen können mit Additivitätsregeln abgeschätzt werden, wobei zu beachten ist, dass diese für Heteroaromaten von denen für Benzolderivate abweichen können.[8][9][10]

KohlenstoffatomTypische chemische Verschiebung (ppm) in Pyrazin[11]Einfluss von -COOH und -Ph
C2/C6~145Entschirmt durch -COOH, beeinflusst durch -Ph
C3/C5~145Beeinflusst durch -Ph, entschirmt durch -COOH
Carboxyl-C165-175
Phenyl-C (ipso)130-140
Phenyl-C (ortho, meta, para)125-135

Tabelle 1: Typische ¹³C-NMR-chemische Verschiebungen für 3-Phenyl-2-pyrazincarbonsäure-Derivate.

Infrarotspektroskopie (IR): Charakteristische Banden und ihre Interpretation

Die IR-Spektroskopie ist hervorragend geeignet, um funktionelle Gruppen zu identifizieren.

F: Welche sind die wichtigsten IR-Banden, auf die ich bei 3-Phenyl-2-pyrazincarbonsäure-Derivaten achten sollte?

A: Die charakteristischen IR-Banden für diese Molekülklasse sind:

  • O-H-Streckschwingung (Carbonsäure): Eine sehr breite Bande im Bereich von 2500-3300 cm⁻¹.[12][13] Diese Breite ist auf die starke intermolekulare Wasserstoffbrückenbindung zwischen den Carbonsäuremolekülen zurückzuführen, die typischerweise Dimere bilden.[12]

  • C-H-Streckschwingung (aromatisch): Scharfe Banden knapp oberhalb von 3000 cm⁻¹.[14]

  • C=O-Streckschwingung (Carbonsäure): Eine starke, scharfe Bande zwischen 1680 und 1725 cm⁻¹.[13][15] Die genaue Position hängt von der Konjugation und den Wasserstoffbrückenbindungen ab. Konjugation mit dem Pyrazin- und Phenylring verschiebt diese Bande typischerweise zu niedrigeren Wellenzahlen.[13]

  • C=C- und C=N-Streckschwingungen (aromatisch): Mehrere Banden im Bereich von 1400-1600 cm⁻¹.

  • C-O-Streckschwingung (Carbonsäure): Eine Bande im Bereich von 1210-1320 cm⁻¹.[12]

  • O-H-Deformationsschwingung (out-of-plane): Eine breite Bande um 920 cm⁻¹.[15]

Workflow zur IR-Spektreninterpretation ```dot graph IR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="IR-Spektrum aufnehmen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_OH [label="Breite Bande bei 2500-3300 cm⁻¹?", shape=diamond, fillcolor="#FBBC05"]; Check_CO [label="Starke Bande bei 1680-1725 cm⁻¹?", shape=diamond, fillcolor="#FBBC05"]; Check_Aromatic_CH [label="Scharfe Banden > 3000 cm⁻¹?", shape=diamond, fillcolor="#FBBC05"]; Check_Aromatic_Ring [label="Banden bei 1400-1600 cm⁻¹?", shape=diamond, fillcolor="#FBBC05"]; Conclusion [label="Struktur bestätigt:\nAromatische Carbonsäure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Error [label="Inkonsistente Daten.\nStruktur oder Reinheit prüfen.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Check_OH; Check_OH -> Check_CO [label="Ja"]; Check_OH -> Error [label="Nein"]; Check_CO -> Check_Aromatic_CH [label="Ja"]; Check_CO -> Error [label="Nein"]; Check_Aromatic_CH -> Check_Aromatic_Ring [label="Ja"]; Check_Aromatic_CH -> Error [label="Nein"]; Check_Aromatic_Ring -> Conclusion [label="Ja"]; Check_Aromatic_Ring -> Error [label="Nein"]; }

Kurzbeschreibung: Vereinfachtes Fragmentierungsschema von 3-Phenyl-2-pyrazincarbonsäure in der EI-MS.

UV-Vis-Spektroskopie: Elektronische Übergänge

Die UV-Vis-Spektroskopie gibt Einblicke in das konjugierte π-Elektronensystem des Moleküls.

F: Welche Absorptionsmaxima (λmax) sind für 3-Phenyl-2-pyrazincarbonsäure-Derivate zu erwarten?

A: Aufgrund des ausgedehnten konjugierten Systems, das den Pyrazinring, den Phenylring und die Carbonsäuregruppe umfasst, sind mehrere Absorptionsbanden im UV-Bereich zu erwarten.

  • π → π-Übergänge:* Intensive Absorptionsbanden sind typischerweise im Bereich von 250-350 nm zu beobachten. Diese entsprechen den elektronischen Übergängen innerhalb des aromatischen Systems. [16][17]* n → π-Übergänge:* Schwächere Absorptionsbanden können bei längeren Wellenlängen auftreten. Diese sind auf die Anregung von nichtbindenden Elektronen der Stickstoff- und Sauerstoffatome in π*-Orbitale zurückzuführen.

  • Solvatochromie: Die Position der Absorptionsmaxima kann sich mit der Polarität des Lösungsmittels ändern (Solvatochromie), was auf intramolekulare Ladungstransfer-Charakteristika hindeutet. [18]

Referenzen

  • J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. --INVALID-LINK--

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. --INVALID-LINK--

  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. --INVALID-LINK--

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. --INVALID-LINK--

  • ResearchGate. IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... --INVALID-LINK--

  • University of California, Los Angeles. IR: carboxylic acids. --INVALID-LINK--

  • Specac Ltd. Interpreting Infrared Spectra. --INVALID-LINK--

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. --INVALID-LINK--

  • The Royal Society of Chemistry. 2,5-bis(4-chlorophenyl)pyrazine (2l). --INVALID-LINK--

  • ChemicalBook. Pyrazine(290-37-9) 13C NMR spectrum. --INVALID-LINK--

  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. --INVALID-LINK--

  • National Center for Biotechnology Information. 2-Pyrazinecarboxylic acid. --INVALID-LINK--

  • ResearchGate. (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. --INVALID-LINK--

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... --INVALID-LINK--

  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. --INVALID-LINK--

  • ResearchGate. FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. --INVALID-LINK--

  • National Center for Biotechnology Information. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. --INVALID-LINK--

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. --INVALID-LINK--

  • Chemistry Steps. Interpreting IR Spectra. --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--

  • ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... --INVALID-LINK--

  • South African Journal of Chemistry. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). --INVALID-LINK--

  • RSC Publishing. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. --INVALID-LINK--

  • National Center for Biotechnology Information. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. --INVALID-LINK--

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. --INVALID-LINK--

  • University of California, Santa Barbara. Troubleshooting Acquisition Related Problems - NMR. --INVALID-LINK--

  • Semantic Scholar. 1H‐NMR, Ultraviolet and infrared spectra of some (Z)‐α‐(phenyl)‐β‐(2‐furyl), ‐(2‐pyrrolyl) and. --INVALID-LINK--

  • ResearchGate. (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... --INVALID-LINK--

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Chemguide. mass spectra - fragmentation patterns. --INVALID-LINK--

  • National Institute of Standards and Technology. Pyrazine. --INVALID-LINK--

  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid. --INVALID-LINK--

  • International Journal of ChemTech Research. The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. --INVALID-LINK--

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. --INVALID-LINK--

  • Holzer Group. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. --INVALID-LINK--

  • ResearchGate. 1 H NMR spectra of 3a. --INVALID-LINK--

  • Semantic Scholar. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. --INVALID-LINK--

  • Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. --INVALID-LINK--

  • Chemistry Steps. NMR Spectroscopy Practice Problems. --INVALID-LINK--

  • National Center for Biotechnology Information. 3-phenyl-1H-pyrazole. --INVALID-LINK--

  • SpectraBase. 3-phenyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. --INVALID-LINK--

  • Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification of 3-Phenyl-2-pyrazinecarboxylic acid, a key heterocyclic compound with significance in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only a head-to-head comparison of relevant analytical techniques but also to underscore the foundational principles of cross-validation, ensuring the reliability and interchangeability of analytical data.

The Critical Role of Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the accuracy and precision of analytical methods are not merely desirable—they are a prerequisite for regulatory acceptance and patient safety. For a molecule like this compound, which may serve as a starting material, intermediate, or potential impurity in active pharmaceutical ingredients (APIs), robust analytical methods are essential for ensuring product quality and consistency.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[1][2][3] These guidelines outline the necessary parameters to be evaluated, including accuracy, precision, specificity, linearity, range, and robustness. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][3]

Understanding Cross-Validation of Analytical Methods

A typical cross-validation study involves analyzing the same set of samples using both the established and the new (or alternative) analytical procedure. The results are then statistically compared to determine if there are any significant differences.

Below is a graphical representation of a typical cross-validation workflow:

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_purpose Define Purpose and Acceptance Criteria select_methods Select Analytical Methods for Comparison define_purpose->select_methods design_protocol Design Cross-Validation Protocol select_methods->design_protocol prepare_samples Prepare Identical Sample Sets design_protocol->prepare_samples analyze_method_a Analyze Samples with Method A (e.g., HPLC-UV) prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (e.g., UV-Vis) prepare_samples->analyze_method_b collect_data Collect and Tabulate Data analyze_method_a->collect_data analyze_method_b->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results determine_equivalence Determine Method Equivalence compare_results->determine_equivalence documentation Document Results in a Validation Report determine_equivalence->documentation

A streamlined workflow for the cross-validation of analytical methods.

Comparative Analysis: HPLC-UV vs. UV-Vis Spectroscopy

For the quantification of this compound, two commonly employed analytical techniques are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and direct Ultraviolet-Visible (UV-Vis) Spectroscopy. While both methods rely on the chromophoric nature of the analyte, they differ significantly in their specificity, sensitivity, and applicability.

The following table presents a comparative summary of a hypothetical cross-validation study between a developed HPLC-UV method and a UV-Vis spectroscopic method for the quantification of this compound.

Validation Parameter HPLC-UV Method UV-Vis Spectroscopic Method Comments
Specificity HighLow to ModerateThe HPLC method demonstrates superior specificity due to the chromatographic separation of the analyte from potential impurities and degradation products. The UV-Vis method is susceptible to interference from any co-absorbing species.
Linearity (r²) > 0.999> 0.995Both methods exhibit excellent linearity within their respective analytical ranges.
Range (µg/mL) 1 - 1005 - 50The HPLC method offers a wider analytical range, making it suitable for both high and low concentration samples.
Limit of Detection (LOD) (µg/mL) 0.11.0The HPLC method is significantly more sensitive, allowing for the detection of trace amounts of the analyte.
Limit of Quantification (LOQ) (µg/mL) 0.33.0The lower LOQ of the HPLC method makes it more suitable for impurity profiling and low-level quantification.
Accuracy (Recovery %) 98.5% - 101.2%97.0% - 103.5%Both methods demonstrate acceptable accuracy within the guidelines.
Precision (RSD %) < 1.5%< 2.5%The HPLC method shows slightly better precision, indicating a higher degree of repeatability.
Robustness HighModerateThe HPLC method is generally more robust to minor variations in experimental conditions. The UV-Vis method can be more sensitive to changes in solvent composition and pH.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectroscopic Method

This protocol describes a direct UV-Vis spectroscopic method for the quantification of this compound.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Spectroscopic Conditions:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (approximately 254 nm)

  • Cuvette: 1 cm quartz cuvette

Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the linear range of the method.

Conclusion and Recommendations

The cross-validation data clearly indicates that while both the HPLC-UV and UV-Vis spectroscopic methods can provide accurate and precise quantification of this compound, the HPLC-UV method is demonstrably superior in terms of specificity, sensitivity, and robustness.

The HPLC-UV method is the recommended approach for:

  • Routine quality control analysis where the presence of impurities or degradation products is a concern.

  • Quantification of low levels of this compound.

  • Analyses requiring a high degree of precision and robustness.

The UV-Vis spectroscopic method may be suitable for:

  • Rapid, in-process checks where the purity of the material is well-established.

  • Situations where a high-throughput, less instrumentally complex method is required, and potential interferences are known to be absent.

Ultimately, the choice of analytical method should be based on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the regulatory context. This guide provides the foundational data and rationale to make an informed, scientifically sound decision.

References

Navigating the Synthesis and Bioactivity of 3-Phenyl-2-pyrazinecarboxylic Acid: A Guide to Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, pyrazine derivatives stand out for their diverse biological activities. Among these, 3-Phenyl-2-pyrazinecarboxylic acid and its analogues have garnered significant interest, particularly in the pursuit of novel antimycobacterial agents. However, the successful application of this scaffold in research and development hinges on the ability to conduct reproducible experiments, from its chemical synthesis to its biological evaluation. This guide provides a comprehensive comparison of synthetic routes, highlights critical factors influencing reproducibility, and benchmarks the compound's potential against established alternatives, offering a robust framework for researchers in the field.

The Synthetic Challenge: Achieving Consistency in the Preparation of this compound

The synthesis of this compound is not a trivial pursuit and demands careful control over reaction conditions to ensure reproducibility. A common and effective strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to form the carbon-carbon bond between the pyrazine and phenyl rings, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

A plausible and reproducible synthetic route is detailed below, amalgamating principles from established organometallic and heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-Phenyl-2-pyrazinecarboxylate

This step is critical for forging the bond between the phenyl and pyrazine rings. The choice of catalyst, base, and solvent system is paramount for achieving a high yield and minimizing side products.

  • Reaction Principle: A palladium catalyst facilitates the cross-coupling of an organoboron compound (phenylboronic acid) with an organic halide (methyl 3-chloro-2-pyrazinecarboxylate). The base is essential for the transmetalation step in the catalytic cycle.

  • Materials:

    • Methyl 3-chloro-2-pyrazinecarboxylate

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

    • Nitrogen gas (inert atmosphere)

  • Procedure:

    • To a flame-dried round-bottom flask, add methyl 3-chloro-2-pyrazinecarboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 3-phenyl-2-pyrazinecarboxylate.

Step 2: Hydrolysis of Methyl 3-Phenyl-2-pyrazinecarboxylate

The final step involves the conversion of the methyl ester to the desired carboxylic acid.

  • Reaction Principle: Base-catalyzed hydrolysis (saponification) of the ester functional group.

  • Materials:

    • Methyl 3-phenyl-2-pyrazinecarboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl) (1M solution)

  • Procedure:

    • Dissolve methyl 3-phenyl-2-pyrazinecarboxylate in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • The product, this compound, will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices and Reproducibility Hotspots

The reproducibility of this synthesis can be significantly impacted by several factors that are often overlooked in standard protocols.[1][2]

  • Inert Atmosphere: The palladium catalyst used in the Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[3][4] Maintaining a strict inert atmosphere of nitrogen or argon is crucial for consistent yields.

  • Reagent Quality: The purity of the starting materials, particularly the boronic acid and the base, is critical. Boronic acids can dehydrate to form boroxines, which can affect reactivity.[3] The consistency and particle size of the base, such as potassium carbonate, can also influence reaction rates.[5]

  • Solvent Degassing: Dissolved oxygen in the solvents can also deactivate the catalyst. Thoroughly degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is essential for reproducible results.

  • Stirring Rate: In heterogeneous mixtures, such as the Suzuki coupling reaction, the stirring rate can affect the mass transfer between phases, influencing the reaction kinetics and potentially the product distribution.[6]

  • Hydrolysis Conditions: Over-exposure to strong base or high temperatures during hydrolysis can potentially lead to side reactions or degradation of the pyrazine ring. Careful monitoring of the reaction is necessary.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis SM_start Methyl 3-chloro-2-pyrazinecarboxylate + Phenylboronic acid SM_reagents Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O SM_reaction Reaction at 90°C (Inert Atmosphere) SM_reagents->SM_reaction Add Reagents SM_workup Workup & Purification SM_reaction->SM_workup Reaction Complete SM_product Methyl 3-phenyl-2-pyrazinecarboxylate SM_workup->SM_product H_start Methyl 3-phenyl-2-pyrazinecarboxylate H_reagents LiOH, THF/H₂O H_reaction Stir at RT H_reagents->H_reaction Add Reagents H_workup Acidification & Isolation H_reaction->H_workup Reaction Complete H_product This compound H_workup->H_product MABA_Workflow start Prepare Serial Dilutions of Compounds in 96-well plate inoculate Inoculate Wells with Bacteria start->inoculate inoculum Prepare Standardized M. tuberculosis Inoculum inoculum->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read Read Results (Color Change) incubate2->read mic Determine MIC read->mic

References

A Senior Application Scientist's Guide to the Analytical Benchmarking of 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the starting materials' purity and structural integrity are paramount. This guide provides a comprehensive framework for benchmarking a sample of 3-Phenyl-2-pyrazinecarboxylic acid against established analytical standards. As a crucial building block in synthesizing more complex molecules, its quality can significantly impact downstream applications' success, reproducibility, and safety.

This document is not merely a list of procedures; it is a methodological guide grounded in the principles of analytical chemistry. We will explore the rationale behind each experimental choice, ensuring that the described workflow is a self-validating system for quality assessment.

Foundational Physicochemical Properties and Analytical Standards

Before any analysis, it is critical to understand the expected physicochemical properties of this compound. These properties serve as our primary reference points.

PropertyExpected ValueSignificance
Molecular FormulaC₁₁H₈N₂O₂Defines the elemental composition.
Molecular Weight200.19 g/mol Crucial for stoichiometric calculations and mass spectrometry.
AppearanceOff-white to yellow crystalline powderA simple yet important first-pass quality check.
Melting Point~154-158 °CA narrow melting range is indicative of high purity.
Purity (Typical)≥98% (by HPLC)The industry-standard benchmark for reagent-grade chemicals.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient to confirm a compound's identity and purity. We employ an orthogonal workflow, where each method provides a distinct and complementary piece of information.

cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Final Evaluation visual Visual Inspection solubility Solubility Test visual->solubility mp Melting Point Determination solubility->mp hplc HPLC-UV Analysis mp->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr data Data Comparison to Standards ms->data nmr->data decision Accept / Reject data->decision

Caption: Orthogonal workflow for analytical benchmarking.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the sample based on its components' affinity for the stationary and mobile phases, we can quantify the main compound relative to any impurities. A UV detector is suitable as the pyrazine and phenyl rings are strong chromophores.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA helps to sharpen peaks by protonating acidic and basic functional groups.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Inject the sample and run the gradient method. The area of the main peak relative to the total area of all peaks determines the purity.

Benchmarking the Data:

ParameterStandardSample A (Pass)Sample B (Fail)
Retention Time~5.2 min5.21 min5.19 min
Purity (Area %)≥98%99.1%95.3%
Impurity ProfileMinimalOne minor impurity at 3.4 min (0.9%)Multiple impurities > 1%
Mass Spectrometry (MS) for Identity Confirmation

Expertise & Rationale: MS provides a direct measurement of the molecular weight of the compound, offering a fundamental confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, and we expect to see the protonated molecule [M+H]⁺ in positive ion mode.

Protocol:

  • Sample Infusion: Directly infuse a diluted solution of the sample (prepared in the HPLC mobile phase) into the mass spectrometer.

  • Instrumentation (ESI-MS):

    • Ionization Mode: Positive.

    • Scan Range: 50-500 m/z.

  • Data Acquisition: Acquire the mass spectrum.

Benchmarking the Data:

IonExpected m/zObserved m/zInterpretation
[M+H]⁺201.06201.06The molecular ion is present, confirming the molecular weight.
[M+Na]⁺223.04223.04A common sodium adduct, further supporting the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. This allows us to confirm the specific arrangement of atoms and the overall structure, which is something that HPLC and MS cannot do. The expected chemical shifts, integration, and splitting patterns provide a unique fingerprint of the molecule.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare the chemical shifts and integrations to a reference spectrum or predicted values.

Benchmarking the Data (Hypothetical in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentInterpretation
~13.5singlet1HCarboxylic acid protonConfirms the presence of the acid group.
~9.2doublet1HPyrazine protonConfirms the pyrazine ring structure.
~8.8doublet1HPyrazine protonConfirms the pyrazine ring structure.
~8.0multiplet2HPhenyl protonsOrtho protons on the phenyl ring.
~7.6multiplet3HPhenyl protonsMeta and para protons on the phenyl ring.

Conclusion: A Self-Validating System

By following this multi-technique workflow, a researcher can be highly confident in the quality of their this compound. The HPLC confirms purity, the MS confirms molecular weight, and the NMR confirms the specific chemical structure. When the data from all three techniques align with the established standards, the material can be accepted for use in further research and development. This rigorous, self-validating approach ensures reproducibility and the integrity of scientific outcomes.

Independent Verification of the Mechanism of Action of 3-Phenyl-2-pyrazinecarboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the hypothesized mechanism of action of 3-Phenyl-2-pyrazinecarboxylic acid as a potential antimycobacterial agent. Drawing from established methodologies in drug discovery, this document outlines a series of comparative experiments to test the hypothesis that this compound, like other pyrazine derivatives, targets the essential enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) involved in mycobacterial cell wall synthesis.[1][2][3] For robust validation, we will compare its performance against a well-characterized DprE1 inhibitor, Benzothiazinone (BTZ)[4].

The rationale behind this investigation stems from in silico docking studies of similar pyrazinecarboxylic acid derivatives that suggest a potential interaction with DprE1.[5] This guide will provide the experimental blueprint to move from computational hypothesis to empirical validation.

Foundational Analysis: Whole-Cell Antimycobacterial Activity

The initial step is to confirm the fundamental antimycobacterial activity of this compound. This provides the basis for mechanistic studies and establishes a benchmark for potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the comparator, BTZ, in dimethyl sulfoxide (DMSO).

    • Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the growth medium.

    • Prepare a standardized inoculum of Mycobacterium tuberculosis H37Rv.

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of the test compounds.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 7-14 days.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration with no visible bacterial growth.

Comparative Data Summary
CompoundExpected Mtb H37Rv MIC
This compoundTo be determined
Benzothiazinone (BTZ)~1 ng/mL

Target Engagement: Does the Compound Interact with DprE1?

With whole-cell activity established, the next critical phase is to determine if this compound directly interacts with its hypothesized target, DprE1. A suite of biophysical techniques can elucidate this interaction.[6][7]

Experimental Workflow: Biophysical Assays

G cluster_0 Biophysical Assays for Target Engagement Compound Compound Thermal Shift Assay Thermal Shift Assay Compound->Thermal Shift Assay SPR Surface Plasmon Resonance Compound->SPR ITC Isothermal Titration Calorimetry Compound->ITC Purified DprE1 Purified DprE1 Purified DprE1->Thermal Shift Assay Purified DprE1->SPR Purified DprE1->ITC Binding Confirmation Binding Confirmation Thermal Shift Assay->Binding Confirmation SPR->Binding Confirmation ITC->Binding Confirmation

Caption: Workflow for biophysical validation of target engagement.

A. Thermal Shift Assay (TSA)

TSA measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates a stabilizing interaction.

Protocol:

  • Mix purified recombinant DprE1 with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

  • Add varying concentrations of this compound or BTZ.

  • Gradually increase the temperature and monitor fluorescence using a qPCR instrument.

  • The midpoint of the unfolding transition is the Tm.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates).[6]

Protocol:

  • Immobilize purified DprE1 onto a sensor chip.

  • Flow solutions with varying concentrations of this compound or BTZ over the chip.

  • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

C. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Protocol:

  • Place a solution of purified DprE1 in the sample cell of the calorimeter.

  • Inject small aliquots of a concentrated solution of this compound or BTZ into the sample cell.

  • Measure the heat changes associated with each injection.

  • Determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Comparative Data Summary
ParameterThis compoundBenzothiazinone (BTZ)
TSA (ΔTm) Expected positive shiftKnown positive shift
SPR (KD) To be determinedNanomolar range
ITC (Ka) To be determinedHigh affinity
ITC (ΔH) To be determinedExothermic

Mechanism of Inhibition: How Does the Compound Affect DprE1 Activity?

Confirming direct binding necessitates understanding the functional consequence of this interaction. Enzyme inhibition assays are crucial to determine if this compound inhibits DprE1 activity and to characterize the nature of this inhibition.

Experimental Protocol: DprE1 Enzyme Inhibition Assay

A common method is a resazurin-based redox assay.[6] The reduction of the DprE1 cofactor FAD to FADH2 is coupled to the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent).

  • Assay Setup:

    • In a 96-well plate, add purified DprE1.

    • Add varying concentrations of this compound or BTZ and pre-incubate.

    • Initiate the reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR), and resazurin.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time at an excitation/emission of ~560/590 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (DPR) and the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Comparative Data Summary
ParameterThis compoundBenzothiazinone (BTZ)
DprE1 IC50 To be determinedNanomolar range
Mechanism of Inhibition To be determined (Hypothesized: Non-covalent)Covalent, irreversible

Cellular Target Engagement and Phenotypic Confirmation

The final step is to verify that the compound engages DprE1 within the complex environment of the mycobacterial cell and that this engagement leads to the expected downstream phenotypic effects, namely the inhibition of cell wall synthesis.

Experimental Workflow: Cellular Assays

G cluster_1 Cellular Assays for MoA Confirmation Mtb Culture Mtb Culture Cellular Thermal Shift Assay Cellular Thermal Shift Assay Mtb Culture->Cellular Thermal Shift Assay Metabolic Labeling Metabolic Labeling Mtb Culture->Metabolic Labeling Test Compound Test Compound Test Compound->Cellular Thermal Shift Assay Test Compound->Metabolic Labeling Target Engagement in Cell Target Engagement in Cell Cellular Thermal Shift Assay->Target Engagement in Cell Phenotypic Effect Phenotypic Effect Metabolic Labeling->Phenotypic Effect

Caption: Workflow for cellular validation of mechanism of action.

A. Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of TSA to a cellular context to confirm target engagement in live cells.[6]

Protocol:

  • Treat intact M. tuberculosis cells with this compound or BTZ.

  • Heat the cells to various temperatures.

  • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Detect the amount of soluble DprE1 at each temperature using Western blotting or mass spectrometry.

  • An increase in the thermal stability of DprE1 in treated cells indicates target engagement.

B. Metabolic Labeling with [14C]-Acetic Acid

This assay assesses the impact of the inhibitor on the synthesis of major cell wall components, particularly mycolic acids.[8]

Protocol:

  • Culture M. tuberculosis in the presence of sub-MIC concentrations of this compound or BTZ.

  • Add [14C]-acetic acid, a precursor for fatty acid and mycolic acid synthesis, to the cultures.

  • After incubation, extract the lipids from the mycobacterial cells.

  • Analyze the lipid extracts by thin-layer chromatography (TLC) and autoradiography.

  • Inhibition of DprE1 is expected to disrupt the synthesis of arabinogalactan, which may indirectly affect the incorporation of mycolic acids into the cell wall.[9]

Comparative Data Summary
AssayThis compoundBenzothiazinone (BTZ)
CETSA Expected stabilization of DprE1Known stabilization of DprE1
Metabolic Labeling Expected alteration in cell wall lipid profileKnown inhibition of mycolic acid incorporation

Conclusion

This guide outlines a rigorous, multi-faceted approach to independently verify the hypothesized mechanism of action of this compound as a DprE1 inhibitor. By systematically progressing from whole-cell activity to direct target engagement, functional inhibition, and cellular validation, researchers can build a robust body of evidence. The comparative nature of this guide, using a well-established DprE1 inhibitor as a benchmark, ensures that the experimental outcomes for this compound can be contextualized and interpreted with a high degree of scientific confidence. This structured approach is fundamental in the early stages of drug discovery to validate novel chemical matter and guide future optimization efforts.

References

A Head-to-Head Comparison of Synthetic Routes for 3-Phenyl-2-pyrazinecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 3-Phenyl-2-pyrazinecarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this important compound, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.

Introduction: The Significance of the this compound Scaffold

The pyrazine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a phenyl group at the 3-position and a carboxylic acid at the 2-position creates a versatile scaffold with potential applications in the development of novel therapeutics. The choice of synthetic route to this molecule can significantly impact yield, purity, cost, and scalability, making a thorough understanding of the available options crucial for any research program.

Comparative Analysis of Synthetic Strategies

This guide will focus on three primary synthetic strategies for the preparation of this compound:

  • The Hinsberg Condensation Route: A classical approach involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

  • The Oxidation of a Phenylquinoxaline Precursor: A method that leverages the oxidative cleavage of a fused benzene ring to reveal the desired pyrazinecarboxylic acid.

  • Modern Cross-Coupling and Functionalization Strategies: Utilizing contemporary catalytic methods to construct the target molecule.

Below, we delve into the specifics of each route, presenting a critical evaluation of their advantages and disadvantages, supported by experimental data.

Route 1: The Hinsberg Condensation Approach

The Hinsberg condensation is a foundational method for pyrazine synthesis. In the context of this compound, this would typically involve the reaction of phenylglyoxal with diaminomaleonitrile, followed by hydrolysis of the resulting dinitrile.

Reaction Mechanism and Rationale

The reaction proceeds through the initial condensation of the amine groups of diaminomaleonitrile with the two carbonyl groups of phenylglyoxal to form a dihydropyrazine intermediate. Subsequent oxidation, often occurring in situ with air, leads to the aromatic pyrazine ring. The nitrile groups can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids, followed by selective decarboxylation to afford the final product.

The choice of diaminomaleonitrile is strategic as the two nitrile groups serve as precursors to the carboxylic acid functionalities, with one being ultimately removed.

Experimental Data and Performance
ParameterHinsberg Condensation Route
Starting Materials Phenylglyoxal, Diaminomaleonitrile
Key Steps Condensation, Oxidation, Hydrolysis, Decarboxylation
Reported Yield Moderate (overall yields can be variable)
Scalability Moderate
Advantages Utilizes readily available starting materials. A well-established classical reaction.
Disadvantages Multi-step process can lead to lower overall yields. Harsh hydrolysis conditions may be required. Selective decarboxylation can be challenging.
Experimental Protocol: A Representative Hinsberg Synthesis

Step 1: Synthesis of 3-Phenyl-2,5-pyrazinedicarbonitrile

  • To a solution of phenylglyoxal (1.0 eq) in ethanol, add diaminomaleonitrile (1.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The 3-Phenyl-2,5-pyrazinedicarbonitrile is suspended in a 6 M aqueous solution of hydrochloric acid.

  • The mixture is heated at reflux for 12 hours.

  • The reaction is cooled to room temperature and the pH is adjusted to ~3 with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent.

Route 2: Oxidation of a Phenylquinoxaline Precursor

This strategy involves the synthesis of a substituted phenylquinoxaline, which is then subjected to strong oxidizing conditions to cleave the benzene ring, yielding the desired pyrazinedicarboxylic acid. Subsequent selective decarboxylation gives the final product.

Reaction Mechanism and Rationale

The synthesis of the quinoxaline precursor is typically achieved by the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, one could envision starting with a phenyl-substituted quinoxaline. The fused benzene ring of the quinoxaline is more electron-rich than the pyrazine ring and is therefore more susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate are commonly employed for this transformation.

Experimental Data and Performance
ParameterOxidation of Phenylquinoxaline Route
Starting Materials Substituted 1,2-phenylenediamine, 1,2-dicarbonyl compound
Key Steps Quinoxaline synthesis, Oxidation, Decarboxylation
Reported Yield Good to Excellent for the oxidation step[1]
Scalability Good
Advantages High-yielding oxidation step. Quinoxaline precursors can be readily synthesized.
Disadvantages Requires a multi-step synthesis of the quinoxaline precursor. The use of strong oxidizing agents can be problematic on a large scale. Selective decarboxylation may be required.
Experimental Protocol: A Representative Oxidation Synthesis

Step 1: Synthesis of a Phenyl-substituted Quinoxaline

  • A substituted 1,2-phenylenediamine is dissolved in ethanol.

  • An equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil) is added.

  • The mixture is refluxed for 4-6 hours.

  • Upon cooling, the product crystallizes and is collected by filtration.

Step 2: Oxidation to 3-Phenylpyrazine-2,x-dicarboxylic acid

  • The phenyl-substituted quinoxaline is suspended in an aqueous solution of potassium permanganate.

  • The mixture is heated to reflux for several hours until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove manganese dioxide.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

Step 3: Selective Decarboxylation

  • The dicarboxylic acid is heated in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation.

  • The product is isolated upon cooling and recrystallization.

Route 3: Modern Synthetic Methodologies

Modern organic synthesis offers powerful tools for the construction of highly functionalized heterocycles. Strategies such as directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions can provide more direct and potentially higher-yielding routes to this compound.

Directed ortho-Metalation (DoM) Strategy

This approach would involve a pre-functionalized phenylpyrazine. A directing group on the pyrazine ring would guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This lithiated intermediate can then be quenched with carbon dioxide to install the carboxylic acid group.

Palladium-Catalyzed Carbonylation

A palladium-catalyzed carbonylation reaction could be employed, starting from a halogenated phenylpyrazine precursor (e.g., 2-chloro-3-phenylpyrazine). In the presence of a palladium catalyst, a phosphine ligand, and carbon monoxide, the halogen can be displaced to form the carboxylic acid (or its ester derivative).

Experimental Data and Performance
ParameterModern Synthetic Methodologies
Starting Materials Functionalized phenylpyrazine precursors
Key Steps Metalation and carboxylation, or Pd-catalyzed carbonylation
Reported Yield Potentially high and selective
Scalability Can be challenging for DoM due to cryogenic temperatures and pyrophoric reagents. Pd-catalysis is generally scalable.
Advantages High regioselectivity. Milder reaction conditions may be possible for Pd-catalysis.
Disadvantages Requires the synthesis of a specific precursor. DoM requires stringent anhydrous and inert conditions. Pd-catalysis can be sensitive to catalyst and ligand choice.

Conceptual Workflow: Directed ortho-Metalation

DoM_Workflow Start Phenylpyrazine with Directing Group (DG) Step1 Deprotonation with Organolithium Reagent (e.g., n-BuLi) Start->Step1 -78 °C, THF Step2 Quenching with Carbon Dioxide (CO2) Step1->Step2 Step3 Acidic Workup Step2->Step3 Product This compound Step3->Product

Caption: Workflow for Directed ortho-Metalation.

Conceptual Workflow: Palladium-Catalyzed Carbonylation

Pd_Carbonylation_Workflow Start 2-Halo-3-phenylpyrazine Step1 Pd-catalyzed Carbonylation Start->Step1 Pd catalyst, Ligand, CO, Base Product This compound (or ester) Step1->Product

Caption: Workflow for Palladium-Catalyzed Carbonylation.

Head-to-Head Comparison Summary

FeatureHinsberg CondensationOxidation of PhenylquinoxalineModern Methodologies (DoM/Pd-Catalysis)
Overall Yield ModerateGoodPotentially High
Number of Steps MultipleMultipleFewer (from advanced precursor)
Scalability ModerateGoodVariable
Reagent & Safety Standard reagentsStrong oxidantsPyrophoric reagents (DoM), CO gas (Pd)
Versatility Good for various substitutionsDependent on quinoxaline synthesisHigh for functional group introduction

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the research program, including the desired scale, available starting materials, and technical capabilities.

  • For small-scale laboratory synthesis where starting materials are readily available, the Hinsberg condensation offers a classic and straightforward, albeit potentially lower-yielding, approach.

  • For larger-scale synthesis where efficiency and yield are paramount, the oxidation of a phenylquinoxaline precursor is a robust and scalable option, provided the precursor can be synthesized efficiently.

  • For rapid analog synthesis and late-stage functionalization , modern synthetic methodologies like Directed ortho-Metalation and Palladium-catalyzed carbonylation offer unparalleled precision and can be the most efficient routes if the necessary precursors are accessible.

It is recommended that researchers carefully evaluate the trade-offs of each route in the context of their specific project goals. Pilot reactions and thorough process optimization will be key to achieving the desired outcomes in the synthesis of this valuable heterocyclic building block.

References

Safety Operating Guide

Navigating the Disposal of 3-Phenyl-2-pyrazinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Phenyl-2-pyrazinecarboxylic acid, ensuring compliance with safety standards and regulatory requirements. Our focus is to empower you with the knowledge to manage this chemical waste effectively, thereby fostering a culture of safety and scientific integrity within your institution.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. While specific toxicity data for this compound is not extensively documented, its structural class as a carboxylic acid and a pyrazine derivative informs the necessary precautions.

Key Hazard Considerations:

  • Irritation: Like many carboxylic acids, this compound may cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Environmental Hazards: The environmental impact of many specialty chemicals is not fully characterized. Therefore, it is imperative to prevent release into the environment.[3][4]

Personal Protective Equipment (PPE):

A proactive approach to safety mandates the use of appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][7]To prevent contact with the eyes, which can cause serious irritation.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat.[5]To avoid direct skin contact and potential irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[5][8]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be conducted in a manner that is compliant with all applicable federal, state, and local environmental regulations.[5] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Storage cluster_disposal Final Disposal A 1. Waste Identification Identify waste as this compound. B 2. Segregation Do not mix with other chemical wastes. A->B C 3. Containerization Use a designated, sealed, and compatible waste container. B->C D 4. Labeling Label with 'Hazardous Waste', chemical name, and date. C->D E 5. Secure Storage Store in a well-ventilated, designated satellite accumulation area. D->E F 6. EHS Consultation Contact your institution's Environmental Health & Safety (EHS) department. E->F G 7. Professional Disposal Arrange for pickup by a licensed hazardous waste contractor. F->G H 8. Documentation Complete all required waste manifest documentation. G->H

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound."

  • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container with a secure lid for collecting the waste.

  • Ensure the container is in good condition, free from cracks or residues from previous use.

Step 3: Labeling of Waste Containers

  • Proper labeling is a critical regulatory requirement for safe handling and disposal.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS number: 2881-85-8.[9]

    • An accurate estimation of the quantity.

    • The date when the waste was first added to the container.

Step 4: Storage of Chemical Waste

  • Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Keep the container securely closed at all times, except when adding waste.

  • It is best practice to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of potential spills.

Step 5: Disposal Procedure

  • Crucially, do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.[3]

  • The final disposal of this chemical must be managed by a licensed and approved professional waste disposal service.[5]

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste. They will have established protocols and contracts with certified disposal vendors.

  • High-temperature incineration is often the preferred method for the complete destruction of organic compounds, ensuring they are not released into the environment. Your EHS department can confirm the appropriate disposal method.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways.[3]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific excellence and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Phenyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to foster a proactive safety culture that extends beyond mere compliance, ensuring that every researcher is empowered with the knowledge to mitigate risks effectively.

Understanding the Hazard Landscape

Based on the hazard profiles of related pyrazinecarboxylic acid derivatives, it is prudent to handle 3-Phenyl-2-pyrazinecarboxylic acid with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, a multi-faceted PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, with detailed justifications for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety goggles with side shields. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.[2][4]To prevent eye contact, which can lead to serious and potentially irreversible irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). The selection should be based on the specific solvents being used and the duration of the handling procedure.[2]To prevent direct skin contact, which is a primary route of exposure and can cause irritation.[3]
Skin and Body Protection A standard laboratory coat and closed-toe footwear are the minimum requirements. For larger-scale operations or when there is a heightened risk of exposure, chemical-resistant coveralls are recommended.[2][4]To protect the skin from accidental splashes or contamination from the solid compound.[4]
Respiratory Protection A NIOSH-approved N95 respirator or equivalent should be used when handling the powder outside of a certified chemical fume hood to minimize the inhalation of dust particles.[5]To prevent respiratory tract irritation that may be caused by inhaling the fine powder of the compound.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational Workflow: Donning PPE

The following diagram illustrates the correct sequence for putting on PPE to ensure a proper seal and minimize the risk of contamination.

PPE_Donning_Workflow cluster_donning Donning PPE Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Figure 1: Recommended sequence for donning PPE.
  • Lab Coat: Put on a clean, properly fitting laboratory coat.

  • Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.

  • Goggles/Face Shield: Don safety goggles, ensuring a snug fit. If necessary, place a face shield over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves and pull them on, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.[6]

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is mandatory.[7][8]

  • Avoid Dust Formation: Minimize the generation of dust when weighing or transferring the solid compound.[7][9][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][4] Do not eat, drink, or smoke in the laboratory.[3]

Post-Operational Workflow: Doffing PPE

The sequence for removing PPE is just as critical as the donning process to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing PPE Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator

Figure 2: Recommended sequence for doffing PPE.
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.[6]

  • Goggles/Face Shield: Remove eye and face protection from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any potential contaminants.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.[11]

  • Chemical Waste: Unused this compound and any solutions containing the compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not pour chemical waste down the drain.[6]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.[10]

  • Skin Contact: Remove any contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.